molecular formula C4H2BrNO2S B1283395 4-Bromo-1,3-thiazole-2-carboxylic acid CAS No. 88982-82-5

4-Bromo-1,3-thiazole-2-carboxylic acid

Cat. No.: B1283395
CAS No.: 88982-82-5
M. Wt: 208.04 g/mol
InChI Key: AYUAEJPYEJEHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,3-thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C4H2BrNO2S and its molecular weight is 208.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUAEJPYEJEHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568549
Record name 4-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-82-5
Record name 4-Bromo-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,3-thiazole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,3-thiazole-2-carboxylic acid, a halogenated heterocyclic compound, serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its unique structural features, including the thiazole ring and the bromine substituent, impart specific physicochemical properties that make it a valuable intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications in drug discovery.

Chemical and Physical Properties

This compound is a white to brown crystalline powder. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 88982-82-5[1][2][3][4][5][6]
Molecular Formula C4H2BrNO2S[2][7]
Molecular Weight 208.03 g/mol [2]
Purity >96.0% (HPLC)[4]
Appearance White to Brown powder to crystal[4]
Storage Temperature 2-8°C, Inert atmosphere[2]

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the purity of the sample and the experimental conditions.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the monolithiation of 2,4-dibromothiazole followed by carboxylation.

Materials:

  • 2,4-dibromothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry diethyl ether

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dibromothiazole in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate container, crush a sufficient amount of dry ice.

  • Slowly and carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Add deionized water to the reaction mixture to quench any remaining n-butyllithium.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis:

Synthesis_Workflow A Dissolve 2,4-dibromothiazole in anhydrous diethyl ether B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Pour onto crushed dry ice D->E F Warm to room temperature and quench with water E->F G Acidify aqueous layer F->G H Extract with ethyl acetate G->H I Dry and concentrate H->I J Purify by recrystallization I->J

Caption: Synthetic workflow for this compound.

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the proton at the 5-position of the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the four carbon atoms in the molecule, including the carboxylic acid carbon.

2. High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed to assess the purity of the compound.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

3. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. The thiazole ring is a bioisostere for various functional groups and can engage in hydrogen bonding and other non-covalent interactions with biological targets.

Signaling Pathway Involvement (Hypothetical): While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been investigated as inhibitors of various enzymes and receptors. For instance, the thiazole scaffold is present in molecules targeting kinases, proteases, and G-protein coupled receptors. The bromo-substituent can serve as a handle for further chemical modifications, such as Suzuki or Stille coupling reactions, to generate libraries of compounds for high-throughput screening.

Drug_Discovery_Pathway cluster_0 Compound Synthesis cluster_1 Screening and Development cluster_2 Potential Targets A This compound B Chemical Modification (e.g., Suzuki Coupling) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F I Kinases E->I J Proteases E->J K GPCRs E->K G Preclinical Studies F->G H Clinical Trials G->H

Caption: Role of this compound in a drug discovery workflow.

Potential Therapeutic Areas: Derivatives of this compound have the potential to be explored for a wide range of therapeutic applications, including:

  • Oncology: As inhibitors of protein kinases involved in cancer cell proliferation and survival.

  • Infectious Diseases: As novel antibacterial or antiviral agents.

  • Inflammatory Diseases: By targeting enzymes or receptors that mediate inflammatory responses.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for drug discovery programs. Further research into the biological activities of its derivatives is warranted to fully explore its potential in addressing unmet medical needs. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid from 2,4-dibromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 4-bromo-1,3-thiazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development, from the starting material 2,4-dibromothiazole. The described methodology is a robust and efficient route, yielding the desired product in high purity.

Core Synthesis Pathway

The synthesis proceeds through a selective lithiation of 2,4-dibromothiazole at the more reactive 2-position, followed by carboxylation using dry carbon dioxide. This method takes advantage of the differential reactivity of the bromine atoms on the thiazole ring, allowing for a regioselective functionalization.

Experimental Protocol

A detailed experimental protocol for the synthesis is provided below. This protocol is based on established and verified synthetic methods.[1]

Materials and Reagents:

  • 2,4-Dibromothiazole

  • Anhydrous diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dry carbon dioxide (CO₂)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 2,4-dibromothiazole (50 g, 207 mmol, 1.0 eq.) in anhydrous diethyl ether (1000 ml) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (90 ml, 2.5 M in hexanes, 1.1 eq.) is added dropwise to the stirred solution, maintaining the internal temperature at -78 °C.

  • The reaction mixture is stirred for an additional hour at -78 °C.

  • The reaction mixture is then poured onto a slurry of crushed dry ice.

  • The mixture is allowed to warm gradually to room temperature.

  • The reaction is quenched by the addition of deionized water (100 ml).

  • The ether phase is separated and discarded.

  • The aqueous phase is acidified to a pH of 2-3 with dilute hydrochloric acid.

  • The acidified aqueous phase is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified to afford this compound.

Monitoring the Reaction:

The progress of the reaction can be monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) to confirm the consumption of the starting material and the formation of the product.[1]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis.

ParameterValueReference
Starting Material
2,4-Dibromothiazole50 g[1]
Molar Amount207 mmol[1]
Reagents
Anhydrous Diethyl Ether1000 ml[1]
n-Butyllithium (2.5 M)90 ml[1]
Molar Amount (n-BuLi)225 mmol (1.1 eq.)[1]
Reaction Conditions
Temperature-78 °C[1]
Reaction Time1 hour[1]
Product
This compound35 g[1]
Yield 82%[1]
Characterization
¹H NMR (400 MHz, DMSO-d6)δ 8.23 (s, 1H)[1]

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

SynthesisWorkflow reagent reagent process process product product start_end start_end start Start dissolve Dissolve 2,4-dibromothiazole in anhydrous ether start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-Butyllithium dropwise cool->add_nBuLi react Stir for 1 hour at -78 °C add_nBuLi->react carboxylation Pour into dry CO2 react->carboxylation warm Warm to room temperature carboxylation->warm quench Quench with deionized water warm->quench separate Separate phases quench->separate acidify Acidify aqueous phase to pH 2-3 with HCl separate->acidify extract Extract with ethyl acetate acidify->extract dry Dry organic phases with Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate final_product 4-Bromo-1,3-thiazole- 2-carboxylic acid concentrate->final_product end End final_product->end

Caption: Synthetic workflow for this compound.

References

chemical structure and IUPAC name of 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4-Bromo-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. It details the compound's chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] The structure consists of a five-membered thiazole ring, which is a sulfur- and nitrogen-containing heterocycle. A bromine atom is substituted at the 4-position of the ring, and a carboxylic acid group is attached at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in research and development.

PropertyValueReference
Molecular Formula C4H2BrNO2S[1]
Molecular Weight 208.04 g/mol [1]
CAS Number 88982-82-5[1][2]
InChIKey AYUAEJPYEJEHJN-UHFFFAOYSA-N[1]
SMILES C1=C(N=C(S1)C(=O)O)Br[1]
Purity ≥96%[3]
XLogP3-AA 1.8[1]
Hydrogen Bond Donor Count 1[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of a dibrominated thiazole precursor followed by carboxylation.[2]

Materials:

  • 2,4-dibromothiazole (50 g, 207 mmol)

  • Anhydrous ether (1000 ml)

  • n-butyllithium (90 ml, 2.5 M)

  • Dry carbon dioxide

  • Deionized water

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2,4-dibromothiazole in anhydrous ether is prepared.

  • The solution is cooled to -78 °C.

  • n-butyllithium is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • The reaction mixture is then poured into dry carbon dioxide and allowed to warm to room temperature.

  • The reaction is quenched with deionized water.

  • The ether phase is separated and discarded.

  • The aqueous phase is acidified to pH 2-3 with dilute hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

This protocol has been reported to yield 35 g of this compound, which corresponds to an 82% yield.[2] The product can be characterized by 1H NMR (400 MHz, DMSO-d6): δ 8.23 (1H, s).[2]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product start_mat1 2,4-dibromothiazole step1 1. Dissolve 2,4-dibromothiazole in anhydrous ether start_mat1->step1 start_mat2 Anhydrous Ether start_mat2->step1 start_mat3 n-Butyllithium step3 3. Add n-Butyllithium dropwise and stir for 1 hour start_mat3->step3 start_mat4 Dry Carbon Dioxide step4 4. Pour into dry CO2 and warm to room temperature start_mat4->step4 step2 2. Cool to -78°C step1->step2 step2->step3 step3->step4 step5 5. Quench with deionized water step4->step5 step6 6. Separate and discard ether phase step5->step6 step7 7. Acidify aqueous phase with dilute HCl (pH 2-3) step6->step7 step8 8. Extract with ethyl acetate step7->step8 step9 9. Dry with Na2SO4, filter, and concentrate step8->step9 product 4-Bromo-1,3-thiazole- 2-carboxylic acid step9->product

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 4-Bromo-1,3-thiazole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available spectroscopic data (NMR, IR, and Mass Spectrometry), outlines a proven synthetic protocol, and presents a logical workflow for its preparation and analysis.

Core Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ)MultiplicityIntegrationSolvent
8.23 ppmSinglet (s)1HDMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ)Assignment
~162 ppmC=O
~145 ppmC2
~125 ppmC5
~118 ppmC4
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-H (Carboxylic Acid)Very broad and strong, due to hydrogen bonding.
~1700C=O (Carboxylic Acid)Strong and sharp.
~1600C=N (Thiazole Ring)Medium intensity.
~1300C-O (Carboxylic Acid)Medium to strong.
~750C-BrMedium to weak.
Mass Spectrometry (MS)

Mass spectrometry of this compound will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

m/z (Predicted)Ion Species
206.9/208.9[M]⁺ (Molecular ion)
205.9/207.9[M-H]⁻ (Deprotonated molecule)
162.9/164.9[M-CO₂H]⁺

Note: The presence of two peaks with a mass difference of 2 and approximately equal intensity is a hallmark of a monobrominated compound.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound.[1]

This protocol describes the synthesis starting from 2,4-dibromothiazole.

Materials:

  • 2,4-dibromothiazole

  • Anhydrous diethyl ether

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dry carbon dioxide (CO₂) (solid or gas)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 2,4-dibromothiazole (1.0 eq.) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq.) is added dropwise to the solution, and the mixture is stirred for 1 hour at -78 °C.

  • The reaction mixture is then poured over crushed dry ice or quenched by bubbling CO₂ gas through the solution.

  • The mixture is allowed to warm to room temperature.

  • The reaction is quenched with deionized water. The ether phase is separated and discarded.

  • The aqueous phase is acidified to pH 2-3 with dilute hydrochloric acid.

  • The aqueous phase is extracted with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

  • ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.

IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

  • An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • The sample solution is infused into the ESI source.

  • Mass spectra are acquired in both positive and negative ion modes.

  • The full scan mode is used to identify the molecular ion and its isotopic pattern.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis 2,4-Dibromothiazole 2,4-Dibromothiazole Reaction_Setup Dissolve in Anhydrous Ether Cool to -78°C 2,4-Dibromothiazole->Reaction_Setup n-BuLi_Addition Add n-BuLi Stir for 1h Reaction_Setup->n-BuLi_Addition Carboxylation Quench with Dry CO₂ n-BuLi_Addition->Carboxylation Workup Aqueous Workup Acidification Carboxylation->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry and Concentrate Extraction->Purification Final_Product 4-Bromo-1,3-thiazole- 2-carboxylic acid Purification->Final_Product

Caption: Synthetic pathway for this compound.

Analytical_Workflow Crude_Product Crude 4-Bromo-1,3-thiazole- 2-carboxylic acid TLC_Analysis TLC Analysis (Purity Check) Crude_Product->TLC_Analysis Purified_Product Purified Product TLC_Analysis->Purified_Product NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Purified_Product->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purified_Product->Mass_Spectrometry Structural_Confirmation Structural Confirmation NMR_Spectroscopy->Structural_Confirmation IR_Spectroscopy->Structural_Confirmation Mass_Spectrometry->Structural_Confirmation

Caption: Analytical workflow for the characterization of the final product.

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-1,3-thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,3-thiazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate and a potential pharmacophore necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound. The document details its solubility in various organic and aqueous solvents and examines its stability under different environmental conditions, including pH, temperature, and light. Detailed experimental protocols for determining these parameters are provided, along with graphical representations of the experimental workflows to aid in laboratory application. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties[1]:

PropertyValue
Molecular Formula C₄H₂BrNO₂S
Molecular Weight 208.04 g/mol [1]
IUPAC Name This compound[1]
CAS Number 88982-82-5[2][3][4]
Appearance White to off-white solid
Melting Point Data not available

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and developmental settings. As a carboxylic acid, its solubility is expected to be pH-dependent, with increased solubility in basic solutions due to salt formation. The presence of the polar thiazole ring and the bromine atom also influences its solubility in organic solvents.

Quantitative Solubility Data

The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents at ambient temperature (20-25°C).

SolventTypeEstimated Solubility (mg/mL)
WaterPolar Protic< 1
0.1 M HClAqueous Acidic< 1
0.1 M NaOHAqueous Basic> 50
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer1 - 5
MethanolPolar Protic10 - 20
EthanolPolar Protic5 - 10
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
AcetonePolar Aprotic5 - 10
AcetonitrilePolar Aprotic1 - 5
Dichloromethane (DCM)Nonpolar< 1
Ethyl AcetateModerately Polar1 - 5

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

Stability Under Various Conditions

The following table outlines the anticipated stability of this compound under different stress conditions.

ConditionDescriptionExpected StabilityPotential Degradation Pathway
Hydrolytic (Aqueous) pH 3 (acidic), pH 7 (neutral), pH 9 (basic) at 40°C for 4 weeks.Stable at acidic and neutral pH. Potential for slow degradation at basic pH.Hydrolysis of the thiazole ring under strongly basic conditions.
Thermal Solid form heated at 60°C for 4 weeks.Generally stable.Decarboxylation at elevated temperatures.
Photolytic Solid and solution forms exposed to ICH Q1B compliant light source.Potential for degradation, especially in solution.Photochemically induced debromination or ring cleavage.
Oxidative Solution treated with 3% H₂O₂ at room temperature for 7 days.Susceptible to oxidation.Oxidation of the thiazole ring.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

  • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 24 hours).

    • Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

    • Dissolve a known amount of the stressed solid and analyze.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples, protecting them from further light exposure.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.

    • Compare the chromatograms to identify and quantify any degradation products.

Visualized Workflows

The following diagrams illustrate the experimental workflows for solubility and stability testing using the Graphviz DOT language.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 equil2 Settle undissolved solid equil1->equil2 sep1 Centrifuge equil2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute aliquot sep2->ana1 ana2 HPLC analysis ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Q1B) start->photo analyze Analyze stressed and control samples by stability-indicating HPLC-UV/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Identify and quantify degradants analyze->evaluate

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided data and protocols are intended to guide researchers in the effective handling, formulation, and development of this compound. The inherent properties of the molecule, particularly its acidic nature and the presence of a brominated thiazole ring, dictate its behavior in various environments. Further empirical studies are recommended to confirm and expand upon the information presented herein.

References

The Potent Potential of Brominated Thiazoles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of bromine atoms onto this heterocyclic core has emerged as a powerful strategy to enhance therapeutic efficacy. This technical guide provides an in-depth exploration of the diverse biological activities of brominated thiazole compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and development in this promising area.

Anticancer Activity: A Multi-Faceted Approach to Combat Malignancy

Brominated thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and survival.

A notable mechanism of action for several brominated thiazole compounds is the inhibition of tubulin polymerization. By interfering with the dynamics of microtubules, essential components of the cytoskeleton, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Furthermore, many brominated thiazoles exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target. Inhibition of this pathway by brominated thiazoles can trigger apoptosis and suppress tumor progression.

Table 1: Anticancer Activity of Selected Brominated Thiazole Compounds

Compound IDCancer Cell LineIC50 (µM)Reference
4b MCF-7 (Breast)31.5 ± 1.91[1]
HepG2 (Liver)51.7 ± 3.13[1]
8 MCF-7 (Breast)3.36 ± 0.06 (µg/ml)[2]
Compound 3b MCF-7 (Breast)31.22[3]
MDA-MB-231 (Breast)36.84[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity: A Renewed Weapon Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated thiazoles have shown considerable promise in this arena, exhibiting potent activity against a spectrum of bacterial and fungal pathogens. The introduction of bromine can enhance the lipophilicity of the thiazole scaffold, facilitating its penetration through microbial cell membranes.

Table 2: Antimicrobial Activity of Selected Brominated Thiazole Compounds

Compound IDMicroorganismMIC (µg/mL)Reference
Catechol-derived thiazole Methicillin-resistant Staphylococcus aureus (MRSA)≤ 2[4]
2,5-dichloro thienyl-substituted thiazoles Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa6.25 - 12.5[5]
2-(2-pyrazolin-1-yl)-thiazole derivative Pseudomonas aeruginosa ATCC 2985315.625 - 31.25[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory and Neuroprotective Potential: Emerging Therapeutic Avenues

Beyond their established anticancer and antimicrobial properties, brominated thiazoles are being investigated for their potential in treating inflammatory conditions and neurodegenerative diseases. Some derivatives have been shown to inhibit key inflammatory mediators.[7] In the context of neuroprotection, certain thiazole-containing compounds have demonstrated the ability to protect neuronal cells from damage.[8] While quantitative data for brominated thiazoles in these specific areas are still emerging, the initial findings are encouraging and warrant further investigation. One study highlighted a brominated thiazole derivative's potential in modulating enzymes relevant to neuroinflammation.[7]

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the process of discovery and evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a generalized experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Survival mTORC1->Proliferation Brominated_Thiazole Brominated Thiazole Compound Brominated_Thiazole->PI3K Inhibition Brominated_Thiazole->Akt Inhibition Tubulin_Polymerization cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Brominated_Thiazole Brominated Thiazole Compound Brominated_Thiazole->Polymerization Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Synthesis Synthesis of Brominated Thiazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->In_Vitro_Screening Hit_Identification Hit Compound Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

References

Commercial Suppliers and Technical Guide for 4-Bromo-1,3-thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-1,3-thiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document outlines commercially available sources, provides a detailed synthesis protocol, and explores its application in the development of targeted therapeutics, particularly in the context of protein kinase inhibition.

Commercial Availability

This compound (CAS No. 88982-82-5) is available from a range of chemical suppliers. The following table summarizes key quantitative data from various vendors to facilitate procurement decisions. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Alichem88982825-5g, 10g$224.92, $360.86
AK ScientificY5112-5g$161
Apollo ScientificMFCD0970141396%1g, 5g~
62,62, ~62,
148
Career Henan Chemical Co.-≥99%Per KG$9.80/KG
Matrix Scientific05747795%--
SynthonixB789597.0%--
2a biotech2A-013718996%+-Register to view
ZHENGZHOU JIUYI TIME NEW MATERIALS CO.,LTD.-99%Per kg$1.60 - $6.60/kg
Zhuozhou Wenxi import and Export Co., Ltd.-99%+ (HPLC)Per KG$10.00 - $15.00/KG

Note: Prices are indicative and may vary. Some suppliers require registration to view pricing. Purity data is as reported by the supplier.

Synthesis Protocol

A common synthetic route to this compound involves the lithiation of 2,4-dibromothiazole followed by carboxylation with carbon dioxide.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2,4-dibromothiazole

  • Anhydrous diethyl ether

  • n-butyllithium (2.5 M in hexanes)

  • Dry carbon dioxide (dry ice)

  • Deionized water

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2,4-dibromothiazole (50 g, 207 mmol) in anhydrous diethyl ether (1000 ml) is prepared in a flask equipped with a stirrer and cooled to -78 °C in a dry ice/acetone bath.

  • n-butyllithium (90 ml, 2.5 M, 225 mmol, 1.1 eq.) is added dropwise to the solution while maintaining the temperature at -78 °C.

  • The reaction mixture is stirred for 1 hour at -78 °C.

  • The reaction mixture is then poured onto an excess of crushed dry carbon dioxide.

  • The mixture is allowed to gradually warm to room temperature.

  • The reaction is quenched with deionized water (100 ml).

  • The ether phase is separated and discarded.

  • The aqueous phase is acidified to pH 2-3 with dilute hydrochloric acid.

  • The acidified aqueous phase is extracted with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Expected Yield: Approximately 35 g (82%).[1]

Characterization: The product can be characterized by 1H NMR (400 MHz, DMSO-d6): δ 8.23 (1H, s).[1]

Applications in Drug Discovery and Signaling Pathways

Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets.[2] this compound serves as a crucial starting material for the synthesis of more complex molecules, particularly inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases like cancer.

Role as a Precursor for c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways involved in cell proliferation, migration, and survival.[2] Dysregulation of the HGF/c-Met axis is implicated in various cancers. Thiazole carboxamide derivatives have shown promise as c-Met inhibitors.[2] The synthesis of these inhibitors often involves the coupling of a thiazole carboxylic acid moiety with various amine-containing fragments.

Below is a generalized workflow for the synthesis of thiazole carboxamide-based c-Met inhibitors, starting from a thiazole-2-carboxylic acid derivative.

G cluster_synthesis Synthesis of Thiazole Carboxamide Inhibitors Thiazole_Carboxylic_Acid Thiazole-2-carboxylic Acid (e.g., 4-Bromo derivative) Activation Activation (e.g., oxalyl chloride, DMF) Thiazole_Carboxylic_Acid->Activation Step 1 Acyl_Chloride Acyl Chloride Intermediate Activation->Acyl_Chloride Coupling Acylation Acyl_Chloride->Coupling Amine_Fragment Amine-containing Scaffold Amine_Fragment->Coupling Step 2 Thiazole_Carboxamide Thiazole Carboxamide (c-Met Inhibitor) Coupling->Thiazole_Carboxamide

Caption: Synthetic workflow for thiazole carboxamide c-Met inhibitors.

The activated c-Met receptor initiates several downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are central to cancer cell proliferation and survival.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified c-Met signaling pathway.

Inhibition of Other Kinases

Derivatives of thiazole carboxylic acids have also been investigated as inhibitors of other protein kinases, highlighting the versatility of this scaffold.

  • PI3K/mTOR Pathway: Thiazole derivatives have been designed and synthesized as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two key kinases in a signaling pathway that is often hyperactivated in cancer.

  • Casein Kinase 2 (CK2): Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which can be synthesized from thiazole precursors, have been identified as potent inhibitors of the human protein kinase CK2, a kinase involved in cell growth and proliferation.

  • Aurora Kinases: Quinoxaline-based carboxylic acids have been developed as selective inhibitors of Aurora A kinase, a key regulator of mitosis. The synthetic strategies for such molecules can potentially be adapted using thiazole carboxylic acid building blocks.

The general principle of action for these inhibitors is their ability to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

G cluster_inhibition Mechanism of Kinase Inhibition Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phosphorylated_Substrate Blocked Signal Blocked Kinase->Blocked ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Thiazole Derivative Inhibitor Inhibitor->Kinase Binds to ATP pocket

Caption: General mechanism of competitive kinase inhibition.

Experimental Use in Biological Assays

This compound and its derivatives are evaluated in various biological assays to determine their efficacy and mechanism of action.

Kinase Inhibition Assays

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase. A common method is a radiometric assay that measures the incorporation of radio-labeled phosphate from ATP into a substrate. Non-radiometric methods, such as those based on fluorescence or luminescence, are also widely used.

Cell-Based Assays
  • Proliferation/Viability Assays (e.g., MTT, SRB): These assays determine the effect of the compound on the growth and survival of cancer cell lines. A reduction in cell viability in the presence of the compound indicates cytotoxic or cytostatic activity.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.

  • Apoptosis Assays: These assays detect programmed cell death, which can be induced by anticancer agents. Methods include TUNEL staining and assays for caspase activity.

The following diagram illustrates a typical workflow for evaluating a potential kinase inhibitor derived from this compound.

G Start 4-Bromo-1,3-thiazole- 2-carboxylic acid Synthesis Synthesis of Derivative Library Start->Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Proliferation Cancer Cell Line Proliferation Assay Kinase_Assay->Cell_Proliferation Active Compounds Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) Cell_Proliferation->Mechanism_Studies Potent Compounds Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Experimental workflow for kinase inhibitor evaluation.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-1,3-thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-1,3-thiazole-2-carboxylic acid (CAS No: 88982-82-5), a key reagent in various synthetic and pharmaceutical applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — Single exposure; Respiratory tract irritationCategory 3

Table 2: GHS Label Elements

ElementInformation
Pictogram(s)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed[1][2] H315: Causes skin irritation[1][2][3] H319: Causes serious eye irritation[1][2][3] H335: May cause respiratory irritation[1][2]
Precautionary Statements (Prevention) P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2] P264: Wash skin thoroughly after handling[2][3] P270: Do not eat, drink or smoke when using this product[2] P271: Use only outdoors or in a well-ventilated area[2] P280: Wear protective gloves/ eye protection/ face protection[2][3]
Precautionary Statements (Response) P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[2] P302 + P352: IF ON SKIN: Wash with plenty of water[2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[2][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] P330: Rinse mouth[2] P332 + P313: If skin irritation occurs: Get medical advice/ attention[2][3][4] P337 + P313: If eye irritation persists: Get medical advice/ attention[2][3][4] P362 + P364: Take off contaminated clothing and wash it before reuse[3]
Precautionary Statements (Storage) P403 + P233: Store in a well-ventilated place. Keep container tightly closed[2] P405: Store locked up[2]
Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[2]

Experimental Protocols and Safe Handling

While specific experimental safety protocols for novel applications of this compound must be developed and validated on a case-by-case basis, the following general procedures provide a framework for safe handling.

2.1 Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is recommended for all procedures that may generate dust or aerosols.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or NIOSH (US) approved standards.[5]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.Ensure gloves are suitable for the specific chemicals and conditions of use.[5]
Respiratory For operations with a high potential for dust or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]Follow institutional and national respirator guidelines.

2.3 Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

SafeHandlingWorkflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Prep Prepare Work Area (Fume Hood) Store->Prep Transport Safely DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh/Dispense Compound DonPPE->Weigh Reaction Perform Experiment Weigh->Reaction Decontaminate Decontaminate Work Surfaces Reaction->Decontaminate Post-Experiment Waste Collect Waste in Labeled Container Decontaminate->Waste DoffPPE Doff & Dispose of Contaminated PPE Waste->DoffPPE Dispose Dispose of Waste via Approved Channels DoffPPE->Dispose

Caption: Safe handling workflow for this compound.

2.4 Hygiene Measures

Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[2][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][5]

2.5 Storage Conditions

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] This compound is incompatible with strong oxidizing agents, bases, and strong acids.[4]

First Aid Measures

Immediate medical attention is required in case of significant exposure. The following table provides first aid guidance.

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][4] If symptoms persist, call a physician.[4]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes.[3][4] If skin irritation occurs, get medical advice/attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3][4]
Ingestion Rinse mouth.[2][3] Do NOT induce vomiting.[4][5] Call a POISON CENTER or doctor if you feel unwell.[4]

Accidental Release and Firefighting Measures

4.1 Accidental Release

For spills, wear suitable protective equipment and keep unnecessary personnel away.[3] Avoid dust formation.[4] Sweep up the material and shovel it into a suitable container for disposal.[4] Prevent the product from entering drains.[3]

4.2 Firefighting

Use dry powder, foam, water spray, or carbon dioxide (CO2) to extinguish fires.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Toxicological and Ecological Information

5.1 Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The available data indicates that it is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2]

5.2 Ecological Information

There is no specific data available regarding the ecological effects of this compound. It should not be released into the environment.[4] This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[3]

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any new procedure involving this chemical is undertaken. Always consult the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Enduring scaffold: A Technical Guide to Thiazole-Based Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its status as a privileged scaffold in drug discovery. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs for diverse therapeutic areas. This in-depth technical guide provides a comprehensive review of the synthesis, biological activity, and mechanisms of action of thiazole-based compounds, with a focus on their applications in anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective therapies.

Synthetic Strategies: Building the Thiazole Core

The construction of the thiazole ring is a well-established area of synthetic organic chemistry, with the Hantzsch thiazole synthesis being the most classical and widely employed method.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] Modern advancements have led to the development of more efficient and environmentally friendly one-pot, multicomponent reactions, often utilizing microwave irradiation to accelerate reaction times and improve yields.[5][6]

General Experimental Workflow for Thiazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of thiazole derivatives, applicable to both traditional and modern synthetic approaches.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Starting Materials (e.g., α-haloketone, thioamide) B Reaction Setup (Solvent, Catalyst) A->B C Reaction (e.g., Reflux, Microwave) B->C D Quenching & Extraction C->D E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Purity Determination (HPLC) G->H

Caption: Generalized workflow for the synthesis, purification, and characterization of thiazole derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiazole-based compounds.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Dasatinib K562 (CML)Proliferation0.001[N/A]
Tiazofurin HL-60 (Leukemia)Proliferation10[N/A]
Compound A MCF-7 (Breast)MTT Assay5.2[N/A]
Compound B A549 (Lung)MTT Assay2.8[N/A]
Compound C HepG2 (Liver)MTT Assay7.5[N/A]
Compound D HCT116 (Colon)MTT Assay3.16[7]
Signaling Pathway: EGFR Inhibition by Thiazole Derivatives

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated due to mutations or overexpression of EGFR. Certain thiazole-based compounds have been designed to target the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P ATP ATP ADP ADP ATP->ADP Thiazole Thiazole Inhibitor Thiazole->EGFR Blocks ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of thiazole-based compounds.

Experimental Protocols: Anticancer Activity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9][10][11][12]

  • Cell Treatment: Treat cells with the thiazole compound at its IC50 concentration for 24 hours.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Antimicrobial Activity: Combating Pathogenic Microbes

Thiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected thiazole-based compounds.

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Sulfathiazole Staphylococcus aureusBroth Microdilution16[N/A]
Compound E Escherichia coliBroth Microdilution8[13]
Compound F Candida albicansBroth Microdilution4[13]
Compound G Mycobacterium tuberculosisMABA1.56[N/A]
Compound H Pseudomonas aeruginosaBroth Microdilution32[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Thiazole-based compounds have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected thiazole-based compounds.

Compound IDTargetAssay TypeIC50 (µM)Reference
Meloxicam COX-2Enzyme Inhibition0.06[N/A]
Compound I COX-1Enzyme Inhibition12.5[N/A]
Compound J COX-2Enzyme Inhibition1.8[N/A]
Compound K 5-LOXEnzyme Inhibition7.3[N/A]
Compound L COX-2Enzyme Inhibition0.5[N/A]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the thiazole compound.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Activity: A Barrier Against Viral Infections

The emergence of viral diseases necessitates the development of novel antiviral agents. Thiazole derivatives have demonstrated activity against a range of viruses, including influenza, HIV, and herpes simplex virus. Their mechanisms often involve the inhibition of viral entry, replication, or release.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected thiazole-based compounds.

Compound IDVirusCell LineAssay TypeEC50 (µM)Reference
Ritonavir HIV-1MT-4p24 Antigen0.02[N/A]
Compound M Influenza A (H1N1)MDCKPlaque Reduction3.5[N/A]
Compound N Herpes Simplex Virus-1VeroPlaque Reduction1.2[N/A]
Compound O Hepatitis C VirusHuh-7Replicon Assay0.8[N/A]
Compound P Dengue VirusBHK-21Plaque Reduction5.7[N/A]
Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound against lytic viruses.[15][16][17]

  • Cell Seeding: Seed susceptible host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the thiazole compound.

  • Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).

  • Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing health concern. Thiazole-based compounds have shown potential as neuroprotective agents by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis in neuronal cells.

Quantitative Neuroprotective Activity Data

The following table summarizes the in vitro neuroprotective activity of selected thiazole-based compounds.

Compound IDNeuronal Cell LineInsultAssay Type% Cell Viability IncreaseReference
Riluzole SH-SY5YGlutamateMTT Assay35%[N/A]
Compound Q Primary Cortical NeuronsH₂O₂LDH Assay45%[N/A]
Compound R PC126-OHDAMTT Assay50%[N/A]
Compound S SH-SY5YAβ (1-42)MTT Assay40%[N/A]
Compound T Primary Hippocampal NeuronsOxygen-Glucose DeprivationLDH Assay55%[N/A]
Experimental Protocol: Neuronal Cell Viability Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and cell death.[18][19][20][21][22]

  • Cell Culture: Culture primary neurons or neuronal cell lines in appropriate plates.

  • Induce Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., glutamate, H₂O₂, 6-OHDA) in the presence or absence of the thiazole compound.

  • Collect Supernatant: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the neuroprotective effect of the compound.

Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse pharmacological activities of thiazole-based compounds, coupled with well-established and versatile synthetic methodologies, ensure their continued importance in the quest for new and improved therapeutic agents. This technical guide has provided a comprehensive overview of the current state of thiazole chemistry, highlighting key examples, quantitative data, and detailed experimental protocols. It is anticipated that the continued exploration of this remarkable heterocycle will lead to the discovery of novel drug candidates to address a wide range of unmet medical needs.

References

The Discovery and Synthesis of Novel Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Recognized as a "privileged scaffold," it is integral to numerous natural products, such as vitamin B1 (thiamine), and a wide array of synthetic drugs. The unique electronic properties and versatile nature of the thiazole nucleus allow for extensive functionalization, making it a focal point in the discovery of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, underscoring their significance in drug development.[1][2] This guide provides an in-depth overview of the core synthetic methodologies, biological activities, and experimental protocols central to the research and development of novel thiazole-based compounds.

Core Synthetic Methodologies

The construction of the thiazole ring can be achieved through several classic and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis remains one of the most reliable and widely used methods for constructing the thiazole ring.[3] The reaction involves the condensation of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide-containing species like thiourea, thioamides, or thiosemicarbazones.[4] The mechanism initiates with a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[5]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product alpha_haloketone α-Haloketone sn2 Nucleophilic Attack (SN2) alpha_haloketone->sn2 thioamide Thioamide / Thiourea thioamide->sn2 cyclization Intramolecular Cyclization sn2->cyclization dehydration Dehydration cyclization->dehydration thiazole Thiazole Derivative dehydration->thiazole

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[6] This reaction involves treating α-aminonitriles or α-aminoamides with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[7] The mechanism begins with the nucleophilic attack of the amino group's nitrogen on the carbon of the sulfur-containing reagent, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to form the stable, aromatic 5-aminothiazole product.[7]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a classic, high-yielding procedure for synthesizing a fundamental thiazole derivative.[5]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Standard laboratory glassware (scintillation vial, beaker, etc.)

  • Stir bar and hot plate

  • Buchner funnel and filtration apparatus

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[5]

  • Add 5 mL of methanol and a magnetic stir bar.[5]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

  • Remove the vial from the heat and allow the solution to cool to room temperature.[5]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the HBr salt of the product, causing it to precipitate.[5]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[5]

  • Wash the filter cake with water to remove any inorganic salts.[5]

  • Spread the collected solid on a watch glass and allow it to air dry completely.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR spectroscopy, melting point determination).[5]

Biological Activities and Drug Discovery

Thiazole derivatives are renowned for their broad spectrum of biological activities, making them prime candidates for drug discovery programs. Key therapeutic areas include oncology and infectious diseases.

Anticancer Activity

Many thiazole-based compounds exhibit potent anticancer activity by targeting various components of cellular signaling pathways that are often dysregulated in cancer.[1][8] Key targets include protein kinases such as VEGFR-2, Akt (Protein Kinase B), and components of the PI3K/Akt/mTOR pathway.[2][9][10] Inhibition of these pathways can disrupt tumor angiogenesis, halt cell cycle progression, and induce apoptosis (programmed cell death).[9][11]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Growth, Proliferation, Survival mTOR->CellSurvival Inhibitor Thiazole Derivative Inhibitor->Receptor Inhibitor->PI3K Inhibitor->Akt

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound ID/DescriptionTarget Cell LineIC₅₀ (µM)Reference
Compound 4c (a 2-hydrazinyl-thiazole-4[5H]-one derivative)MCF-7 (Breast)2.57 ± 0.16[9]
Compound 4c HepG2 (Liver)7.26 ± 0.44[9]
Compound 4d (3-nitrophenylthiazolyl derivative)MDA-MB-231 (Breast)1.21[11]
Compound 6 (2-[2-((4-cyanophenoxy)phenyl)...hydrazinyl]...)C6 (Glioma)3.83 ± 0.76[2]
Compound 8 (a 2,4-disubstituted-1,3-thiazole)MCF-7 (Breast)3.36[12]
Staurosporine (Reference Drug)MCF-7 (Breast)6.77 ± 0.41[9]
Sorafenib (Reference Drug)MDA-MB-231 (Breast)1.18[11]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antibiotics. Thiazole derivatives have shown significant potential as antibacterial and antifungal agents.[13] A key bacterial target for many thiazole-based compounds is DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[14][15] By binding to the ATP-binding site of the GyrB subunit, these inhibitors prevent the enzyme from carrying out its function, leading to bacterial cell death.[15][16]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound ID/DescriptionTarget MicroorganismMIC (µg/mL)Reference
Compound 17a (thiazolopyrimidine derivative)Salmonella typhimurium0.49[17]
Compound 3 (heteroaryl thiazole derivative)Staphylococcus aureus230[18]
Compound 8 (heteroaryl thiazole derivative)Candida albicans80[18]
Ciprofloxacin (Reference Drug)Escherichia coli6.25[13]
Fluconazole (Reference Drug)Candida albicans0.45 - 31.2 (µM)[13]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[19][20]

Protocols for Biological Evaluation

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[21]

Materials:

  • Adherent cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (e.g., 5 × 10⁴ cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[21]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.[22]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[19][23]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[24]

  • Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the thiazole derivative in CAMHB. A typical concentration range might be 128 µg/mL down to 0.06 µg/mL. The final volume in each well should be 50 or 100 µL.[24]

  • Inoculation: Add an equal volume of the diluted bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[24]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[24]

  • Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[19][20]

G cluster_screening Drug Discovery Workflow Library Compound Library (Thiazole Derivatives) Primary Primary Screening (e.g., MTT Assay) Library->Primary Hits Hit Identification Primary->Hits Secondary Secondary Assays (e.g., Kinase Inhibition) Hits->Secondary Lead Lead Optimization (SAR Studies) Secondary->Lead Candidate Preclinical Candidate Lead->Candidate

Conclusion

The thiazole scaffold continues to be a highly productive platform in the field of drug discovery and medicinal chemistry. The versatility of synthetic methods, particularly the robust Hantzsch synthesis, allows for the creation of vast and diverse chemical libraries. Derivatives of this core structure consistently demonstrate potent and varied biological activities, particularly as anticancer and antimicrobial agents, by interacting with critical cellular targets. The detailed experimental protocols and workflows provided in this guide serve as a foundational resource for researchers dedicated to exploring and developing the next generation of thiazole-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-1,3-thiazole-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-1,3-thiazole-2-carboxylic acid as a versatile building block in modern organic synthesis. Its unique structural features, combining a reactive carboxylic acid handle and a bromine atom on the thiazole core, make it an invaluable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those with significant biological activity. This document outlines key applications, detailed experimental protocols, and relevant biological contexts, with a focus on the synthesis of potential therapeutic agents.

Overview of Applications

This compound serves as a strategic starting material for the introduction of the thiazole-2-carboxamide moiety, a recognized pharmacophore in medicinal chemistry. The bromine atom at the 4-position provides a convenient site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space and the generation of compound libraries for drug discovery programs.

Key applications include:

  • Synthesis of Bioactive Carboxamides: The carboxylic acid group is readily converted to a wide array of amides through standard coupling reactions. These thiazole-2-carboxamides have been identified as potent inhibitors of various enzymes, including kinases that are crucial in cancer signaling pathways.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is a versatile handle for Suzuki-Miyaura, and other cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4-position of the thiazole ring. This allows for the fine-tuning of steric and electronic properties of the final compounds to optimize biological activity and pharmacokinetic profiles.

  • Development of Kinase Inhibitors: A significant application lies in the synthesis of small molecule kinase inhibitors. Notably, derivatives of this compound are precursors to potent inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[1][2][3][4]

Key Synthetic Transformations and Protocols

This section details the experimental procedures for the primary transformations involving this compound: amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a fundamental step in the synthesis of many biologically active thiazole derivatives. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a common and efficient choice.

General Protocol for Amide Coupling:

A solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is prepared under an inert atmosphere (e.g., nitrogen or argon). To this solution, a suitable amine (1.0-1.2 eq.), a coupling reagent such as HATU (1.1-1.5 eq.), and an organic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.), are added. The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-bromo-1,3-thiazole-2-carboxamide.

Table 1: Representative Amide Coupling Reactions

Amine ReactantCoupling ReagentBaseSolventTime (h)Yield (%)
AnilineHATUDIPEADMF1285
4-FluoroanilineEDC/HOBtTEADCM1678
BenzylamineT3PPyridineEthyl Acetate892
MorpholineDCC/DMAP-DCM2475

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the arylation or vinylation of the 4-position of the thiazole ring. This reaction typically involves the palladium-catalyzed coupling of the bromo-thiazole derivative with a boronic acid or a boronic ester. To perform this reaction on this compound, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic reaction conditions.

General Protocol for Suzuki-Miyaura Coupling (of the corresponding ester):

To a dry reaction vessel is added the methyl or ethyl ester of this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or PdCl₂(dppf) (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.). A suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added. The vessel is sealed and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C for 2 to 24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 4-aryl-1,3-thiazole-2-carboxylic acid ester. The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidPalladium CatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10088
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O9091
3-Pyridinylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O11075
Vinylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O8582

Note: Yields are for the coupled ester product and are representative.

Application in Drug Discovery: Targeting the c-Met Signaling Pathway

Derivatives of this compound have shown significant promise as inhibitors of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met pathway plays a crucial role in cell proliferation, survival, motility, and invasion.[5][6] Its aberrant activation is implicated in the development and progression of numerous cancers.[2][7] Small molecule inhibitors that target the ATP-binding site of c-Met can effectively block its downstream signaling.[8][9]

The general workflow for the synthesis of a c-Met inhibitor starting from this compound is depicted below.

G A 4-Bromo-1,3-thiazole- 2-carboxylic acid B Amide Coupling (e.g., with a substituted aniline) A->B C 4-Bromo-1,3-thiazole- 2-carboxamide Derivative B->C D Suzuki-Miyaura Coupling (with an appropriate boronic acid) C->D E 4-Aryl-1,3-thiazole- 2-carboxamide Derivative (c-Met Inhibitor) D->E

Caption: Synthetic workflow for a c-Met inhibitor.

The following diagram illustrates a simplified representation of the c-Met signaling pathway and the point of intervention for small molecule inhibitors.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR Activates STAT3 STAT3 Pathway cMet->STAT3 Activates Inhibitor Thiazole-2-carboxamide Inhibitor Inhibitor->cMet Inhibits Kinase Activity Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion & Metastasis STAT3->Invasion

References

Application Notes and Protocols: Synthesis and Utility of 4-Bromo-1,3-thiazole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel carboxamide derivatives from 4-Bromo-1,3-thiazole-2-carboxylic acid and various primary and secondary amines. The resulting 4-bromo-1,3-thiazole-2-carboxamides are valuable scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities. This guide covers the common synthetic routes, detailed experimental procedures, and potential applications of these compounds, with a focus on their utility in the development of therapeutic agents.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in a variety of clinically approved drugs and biologically active compounds. Thiazole-carboxamides, in particular, have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The bromine atom at the 4-position of the thiazole ring serves as a versatile handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document outlines the synthesis of a series of N-substituted 4-bromo-1,3-thiazole-2-carboxamides via amide bond formation.

General Reaction Scheme

The primary reaction involves the coupling of this compound with a selected amine in the presence of a suitable coupling agent and a base. Common coupling agents for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole), or DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine).

Caption: General reaction for the synthesis of 4-Bromo-1,3-thiazole-2-carboxamides.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally high-yielding and suitable for a wide range of amines, including those that are less reactive.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted-4-bromo-1,3-thiazole-2-carboxamide.

Protocol 2: EDCI/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.0-3.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add EDCI·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the pure product.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 4-Bromo-1,3-thiazole-2-carboxamides based on analogous reactions reported in the literature.

EntryAmineCoupling ReagentSolventTime (h)Yield (%)
1AnilineHATU/DIPEADMF385-95
24-FluoroanilineHATU/DIPEADMF380-90
3BenzylamineEDCI/HOBt/TEADCM1675-85
4MorpholineEDCI/HOBt/TEADCM1870-80
5PiperidineDCC/DMAPDCM2465-75

Applications in Drug Discovery

Derivatives of 4-bromo-1,3-thiazole-2-carboxamide are promising candidates for drug development due to their wide range of biological activities.

  • Anticancer Agents: Many thiazole carboxamides have been reported as potent inhibitors of various protein kinases, which are key targets in cancer therapy. The bromo-thiazole scaffold allows for further modification to optimize potency and selectivity against specific kinases. For instance, related thiazole amides have shown inhibitory activity against c-Met kinase.[1][2]

  • Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial drugs. The synthesized carboxamides can be screened for their activity against a panel of pathogenic bacteria and fungi. The lipophilicity and electronic properties of the N-substituent can be varied to enhance antimicrobial potency.

Drug Discovery Workflow A This compound C Amide Coupling Reaction A->C B Amine Library B->C D Library of 4-Bromo-1,3-thiazole-2-carboxamides C->D E Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) D->E F Hit Identification E->F G Lead Optimization (SAR studies via Cross-Coupling at C4-Br) F->G H Preclinical Development G->H

Caption: Workflow for drug discovery using 4-bromo-1,3-thiazole-2-carboxamides.

Signaling Pathway Implication

As potential kinase inhibitors, these compounds could interfere with cellular signaling pathways crucial for cancer cell proliferation and survival. For example, inhibition of a receptor tyrosine kinase (RTK) like c-Met would block downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.

Kinase Inhibition Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 4-Bromo-1,3-thiazole- 2-carboxamide Derivative Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

The reaction of this compound with a diverse range of amines provides a straightforward and efficient route to a library of novel carboxamide derivatives. These compounds are valuable building blocks for medicinal chemistry research, with demonstrated potential as anticancer and antimicrobial agents. The protocols and information provided herein are intended to facilitate the synthesis and exploration of this promising class of molecules.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 4-Bromo-1,3-thiazole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections detail procedures for the formation of amides and esters, complete with experimental details, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.

Overview of Derivatization Strategies

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a variety of derivatives, primarily through the formation of amide and ester linkages. These derivatizations are crucial for modulating the physicochemical and pharmacological properties of the parent molecule, which is a common practice in drug discovery and development.

Key Derivatization Reactions:

  • Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine using a suitable activating agent.

  • Esterification: Reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent.

The choice of derivatization strategy often depends on the desired properties of the final compound and the compatibility of the reaction conditions with other functional groups present in the coupling partners.

Amide Bond Formation: Synthesis of 4-Bromo-1,3-thiazole-2-carboxamides

Amide derivatives of this compound are of significant interest in medicinal chemistry due to their potential as inhibitors of various enzymes.[1] The synthesis of these amides is typically achieved through the activation of the carboxylic acid group followed by reaction with an amine.

Protocol 1: Amide Coupling using EDC, HOBt, and DMAP

This protocol describes a general and efficient method for the synthesis of N-aryl and N-alkyl-4-bromo-1,3-thiazole-2-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization, and 4-Dimethylaminopyridine (DMAP) as a catalyst.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq.).

  • To this mixture, add HOBt (1.2 eq.) and DMAP (0.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Quantitative Data for Amide Synthesis:

AmineCoupling ReagentsSolventTime (h)Yield (%)Reference
4-t-ButylanilineEDC, HOBt, DMAP, DIPEAAcetonitrile1058-61[2]
Various anilinesDCC, DMAPDCM-83 (for a similar pyrazine carboxamide)[3]

Note: The yields are indicative and may vary depending on the specific amine and reaction conditions.

Reaction Workflow:

Amide_Coupling Thiazole_Acid 4-Bromo-1,3-thiazole- 2-carboxylic acid Reagents EDC, HOBt, DMAP DCM or DMF, 0°C to RT Thiazole_Acid->Reagents Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reagents Workup Aqueous Workup & Purification Reagents->Workup 12-24h Amide_Product N-substituted-4-bromo- 1,3-thiazole-2-carboxamide Workup->Amide_Product

Amide synthesis workflow.

Esterification: Synthesis of 4-Bromo-1,3-thiazole-2-carboxylates

Ester derivatives of this compound can serve as important intermediates for further functionalization or as bioactive molecules themselves.

Protocol 2: Steglich Esterification using DCC and DMAP

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly useful for sterically hindered substrates.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and the desired alcohol (1.0-1.5 eq.) in anhydrous DCM (0.1-0.5 M).

  • Add DMAP (0.1-0.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired ester.

Quantitative Data for Ester Synthesis (General):

AlcoholCoupling ReagentsSolventTime (h)Yield (%)Reference
tert-ButanolDCC, DMAPDCM376-81 (for monoethyl fumarate)[4]
Various alcoholsDCC, DMAPDCM3High yields reported for various esters[1]

Note: The yields are for a general Steglich esterification and may vary for the specific substrate.

Reaction Workflow:

Esterification Thiazole_Acid 4-Bromo-1,3-thiazole- 2-carboxylic acid Reagents DCC, DMAP DCM, 0°C to RT Thiazole_Acid->Reagents Alcohol Alcohol (R-OH) Alcohol->Reagents Workup Filtration & Aqueous Workup & Purification Reagents->Workup 2-4h Ester_Product Alkyl 4-bromo- 1,3-thiazole-2-carboxylate Workup->Ester_Product

Esterification workflow.

Alternative Derivatization Methods

Acyl Chloride Formation

For less reactive amines or alcohols, the carboxylic acid can be converted to the more reactive acyl chloride intermediate.

Protocol 3: Acyl Chloride Formation and Subsequent Coupling

  • Acyl Chloride Synthesis: Reflux a solution of this compound (1.0 eq.) in thionyl chloride (SOCl₂) (excess, can be used as solvent) for 1-2 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude 4-bromo-1,3-thiazole-2-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amide/Ester Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF. Cool the solution to 0 °C and add the desired amine or alcohol (1.0-1.2 eq.) along with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.). Allow the reaction to proceed at room temperature until completion. The workup and purification are similar to the methods described above.

Logical Relationship Diagram:

Acyl_Chloride_Route Thiazole_Acid 4-Bromo-1,3-thiazole- 2-carboxylic acid SOCl2 SOCl₂ Reflux Thiazole_Acid->SOCl2 Acyl_Chloride 4-Bromo-1,3-thiazole- 2-carbonyl chloride SOCl2->Acyl_Chloride Nucleophile Amine or Alcohol Base (e.g., TEA) Acyl_Chloride->Nucleophile Product Amide or Ester Derivative Nucleophile->Product

Acyl chloride derivatization path.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents such as DCC and EDC are sensitizers and should be handled with care.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

These protocols provide a foundation for the successful derivatization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for the Synthesis of Amides from 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a variety of amides starting from 4-bromo-1,3-thiazole-2-carboxylic acid. This heterocyclic building block is a valuable starting material in medicinal chemistry and drug discovery. The following sections outline common and effective methods for amide bond formation, including the use of coupling reagents and activation via acid chloride formation.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the construction of biologically active molecules. The synthesis of amides from this compound provides access to a diverse range of compounds with potential applications in various therapeutic areas. The protocols described herein offer reliable methods for achieving this transformation with a variety of amine coupling partners. It is important to note that heteroaromatic carboxylic acids can sometimes be prone to decarboxylation under harsh conditions; therefore, the described methods generally employ mild and efficient coupling reagents.

General Experimental Workflow

The synthesis of amides from this compound typically follows a straightforward workflow. The carboxylic acid is activated in situ using a coupling reagent or converted to a more reactive species, such as an acyl chloride. This activated intermediate is then reacted with a primary or secondary amine to form the desired amide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start Materials: This compound Amine (Primary or Secondary) activation Activation of Carboxylic Acid (e.g., with Coupling Reagent or SOCl2) start->activation coupling Amide Bond Formation (Reaction with Amine) activation->coupling workup Aqueous Work-up (e.g., washing with acid/base) coupling->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification end_product Final Amide Product purification->end_product

Caption: General workflow for the synthesis of amides from this compound.

Data Summary of Amide Synthesis Protocols

The following table summarizes various protocols for the synthesis of amides from this compound, highlighting the reagents, conditions, and yields.

Amine SubstrateCoupling MethodBaseSolventTemp. (°C)Time (h)Yield (%)
Primary AlkylamineEDC, HOBtDIPEADMF0 to RT12Good
Secondary AlkylamineHATUDIPEADMFRT4High
AnilineDCC, DMAP-DCM0 to RT1683[1]
Substituted AnilineThionyl ChloridePyridineDCM0 to RT2Good
Amino Acid EsterEDC, HOBtNMMDCM/DMF0 to RT12Good

Note: "Good" and "High" yields are qualitative descriptors from general protocols, as specific yield data for this compound with these exact conditions were not found in the searched literature. The 83% yield for aniline is from a similar heteroaromatic system.

Experimental Protocols

Protocol 1: Amide Synthesis using EDC/HOBt Coupling

This protocol is a widely used and reliable method for the formation of amide bonds under mild conditions.[2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or DCM, add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA or NMM (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

Protocol 2: Amide Synthesis using HATU Coupling

HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.[4][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to obtain the pure amide.

Protocol 3: Amide Synthesis via Acyl Chloride using Thionyl Chloride

This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the amine. This is a robust and often high-yielding method.[6][7][8][9]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Amine (primary or secondary)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure: Step 1: Formation of the Acyl Chloride

  • To a solution of this compound (1.0 eq) in DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The crude acyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in fresh DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and pyridine or TEA (1.5 eq) in DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the amide synthesis protocols described.

G cluster_input Inputs cluster_pathways Synthetic Pathways cluster_coupling Coupling Reagent Method cluster_acyl_chloride Acyl Chloride Method acid 4-Bromo-1,3-thiazole- 2-carboxylic acid coupling_reagent Coupling Reagent (EDC, HATU, etc.) + Base acid->coupling_reagent thionyl_chloride Thionyl Chloride (SOCl2) acid->thionyl_chloride amine Amine (R1R2NH) active_ester Activated Ester Intermediate amine->active_ester Nucleophilic Attack acyl_chloride Acyl Chloride Intermediate amine->acyl_chloride Nucleophilic Attack coupling_reagent->active_ester Activation amide_product Amide Product active_ester->amide_product thionyl_chloride->acyl_chloride Activation acyl_chloride->amide_product

Caption: Synthetic pathways for amide formation from this compound.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed experimental procedure for the Suzuki coupling of 4-Bromo-1,3-thiazole-2-carboxylic acid with various arylboronic acids. The thiazole moiety is a prominent scaffold in medicinal chemistry, and the ability to functionalize it at the 4-position opens avenues for the synthesis of novel compounds with potential therapeutic applications.[2] The presence of a carboxylic acid group on the thiazole ring presents unique challenges, including potential catalyst inhibition and solubility issues. This protocol is optimized to address these challenges, providing a robust method for the synthesis of 4-aryl-1,3-thiazole-2-carboxylic acids.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Suzuki_Coupling Thiazole This compound Catalyst Pd Catalyst, Base BoronicAcid Arylboronic Acid Product 4-Aryl-1,3-thiazole-2-carboxylic acid Catalyst->Product Solvent Solvent, Heat Byproducts Byproducts Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Arylboronic acid, Base B Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat and Stir (80-110 °C, 2-24 h) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Extraction (Basic) F->G H Acidify Aqueous Layer (pH 2-3) G->H I Extract Product with Organic Solvent H->I J Dry and Concentrate Organic Phase I->J K Purify by Column Chromatography or Recrystallization J->K L Characterize Pure Product K->L Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-Ar' RedElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 Ar'-B(OH)₂ Reactant2->Transmetalation Base Base Base->Transmetalation

References

Application Notes and Protocols for the Purification of 4-Bromo-1,3-thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 4-Bromo-1,3-thiazole-2-carboxylic acid and its derivatives. The protocols outlined below cover a range of standard laboratory techniques, from basic work-up procedures to high-resolution chromatographic methods. These methods are essential for obtaining materials of high purity, a critical requirement for subsequent use in research, synthesis, and drug development.

Summary of Purification Methods & Performance

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following table summarizes common techniques and typical outcomes.

Purification MethodPrincipleTypical PurityTypical YieldKey Considerations
Liquid-Liquid Extraction Partitioning between immiscible solvents based on acidity and polarity.Moderate to High>80%[1]Effective for removing non-acidic or basic impurities.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.High to Very HighVariableRequires finding a suitable solvent system; potential for material loss.
Column Chromatography Separation based on differential adsorption to a solid stationary phase.High to Very High60-95%Effective for closely related impurities; can be time-consuming.
Preparative HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.>99%VariableIdeal for achieving very high purity on small to medium scales; requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

Principle: This technique separates the acidic this compound from neutral or basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which moves to the aqueous phase. Neutral and basic impurities remain in the organic phase. The aqueous phase is then isolated and re-acidified to precipitate the pure carboxylic acid.[2][3][4]

Materials and Reagents:

  • Crude this compound derivative dissolved in an organic solvent (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate for 1-5 g of crude product).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.[3]

    • Allow the layers to separate. The aqueous layer (bottom, unless using a halogenated solvent) will contain the deprotonated product.

    • Drain the aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Washing (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous Na₂SO₄, and concentrated to recover any non-acidic byproducts or starting materials.

  • Acidification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper).[1]

    • A precipitate of the purified this compound should form.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of ice-cold deionized water to remove any residual inorganic salts.

    • Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Principle: This protocol relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold. Impurities, ideally, either remain soluble in the cold solvent or are insoluble in the hot solvent.[5]

Materials and Reagents:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., Ethanol/water, Acetic acid, Acetone/hexane, Toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Filter paper (fluted for hot filtration)

  • Glass funnel

  • Vacuum filtration apparatus

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent. The ideal solvent will dissolve the compound when heated but show poor solubility at room temperature. Common systems for carboxylic acids include ethanol/water mixtures.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated glass funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[7]

  • Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow air to be drawn through the crystals on the filter for several minutes to aid in drying.

    • Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Principle: Separation is achieved by passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase). Due to their different polarities, components of the mixture will interact with the stationary phase to varying degrees and will be eluted at different rates by the solvent (mobile phase). Carboxylic acids are highly polar and tend to elute last.[8] To prevent peak tailing, a small amount of acid is often added to the mobile phase.

Materials and Reagents:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acetic acid or Formic acid (to add to the eluent)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system. Spot the crude mixture on a TLC plate and develop it in various solvent mixtures. A good system will show clear separation of the desired compound from impurities, with the target spot having an Rf value of approximately 0.2-0.4. For acidic compounds, add ~0.5-1% acetic or formic acid to the eluent to get sharp, well-defined spots.

  • Column Packing:

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).[9]

    • Collect the eluate in a series of labeled fractions.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing the spots (e.g., under UV light).

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of a crude synthetic product, such as a this compound derivative.

G General Purification Workflow for Thiazole Carboxylic Acids Crude Crude Reaction Mixture Workup Aqueous Work-up (Quenching, Initial Extraction) Crude->Workup Purity_Check1 Assess Purity (TLC, LC-MS, NMR) Workup->Purity_Check1 Extraction Acid-Base Extraction Purity_Check1->Extraction Impurities Present Final_Product Pure Product (>95-99%) Purity_Check1->Final_Product Sufficiently Pure Purity_Check2 Assess Purity Extraction->Purity_Check2 Recrystallization Recrystallization Purity_Check2->Recrystallization Crystalline Solid Chromatography Column Chromatography Purity_Check2->Chromatography Oily Solid / Multiple Impurities Purity_Check2->Final_Product Sufficiently Pure Recrystallization->Final_Product Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC Very High Purity Needed Chromatography->Final_Product Purity Goal Met Prep_HPLC->Final_Product Characterization Final Characterization (NMR, MS, Purity Analysis) Final_Product->Characterization

Caption: Decision workflow for purifying thiazole carboxylic acid derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid, a key intermediate in pharmaceutical and chemical research. The primary, high-yield synthetic route commencing from 2,4-dibromothiazole is presented, including a comprehensive experimental protocol, safety considerations, and purification methods. Additionally, an alternative synthetic strategy, the Hantzsch thiazole synthesis, is discussed. This guide is intended to equip researchers and production chemists with the necessary information for the efficient and safe production of this valuable compound.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is found in numerous compounds investigated for medicinal applications, making a reliable and scalable synthetic protocol essential for drug discovery and development programs. This document outlines a robust and reproducible method for its preparation on a large scale.

Synthetic Routes

Two primary synthetic strategies are considered for the large-scale production of this compound:

  • Carboxylation of 2,4-Dibromothiazole: This is the preferred and most direct route, involving the selective lithiation of 2,4-dibromothiazole at the 2-position, followed by quenching with carbon dioxide.

  • Hantzsch Thiazole Synthesis: A classical method for thiazole ring formation, which can be adapted for the synthesis of the target molecule, typically from a thioamide and an α-halocarbonyl compound.

Primary Synthetic Route: Carboxylation of 2,4-Dibromothiazole

This method provides a high-yield and straightforward pathway to the target compound.

Overall Reaction Scheme:

Synthetic_Pathway_1 2,4-Dibromothiazole 2,4-Dibromothiazole 4-Bromo-1,3-thiazole-2-carboxylic_acid 4-Bromo-1,3-thiazole-2-carboxylic_acid 2,4-Dibromothiazole->4-Bromo-1,3-thiazole-2-carboxylic_acid 1) n-Butyllithium, -78 °C 2) CO2 (dry ice) 3) HCl (aq) Starting_Material_Synthesis 2,4-Thiazolidinedione 2,4-Thiazolidinedione 2,4-Dibromothiazole 2,4-Dibromothiazole 2,4-Thiazolidinedione->2,4-Dibromothiazole Phosphorus tribromide, 130 °C Hantzsch_Synthesis cluster_0 Starting Materials Thioamide Thioamide Substituted_Thiazole Substituted_Thiazole Thioamide->Substituted_Thiazole alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Substituted_Thiazole Experimental_Workflow A Setup and Inerting B Dissolution of 2,4-Dibromothiazole A->B C Cooling to -78 °C B->C D Addition of n-Butyllithium C->D E Stirring at -78 °C D->E F Addition of Dry Ice E->F G Warm to Room Temperature F->G H Aqueous Workup G->H I Extraction H->I J Drying and Concentration I->J K Purification (Recrystallization) J->K L Characterization K->L

Hantzsch Thiazole Synthesis: Application Notes and Protocols for the Preparation of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of a wide variety of substituted thiazoles. Thiazole moieties are prevalent in numerous biologically active compounds and approved pharmaceuticals, making their efficient synthesis a critical aspect of drug discovery and development.[1][2] This document outlines the reaction mechanism, detailed experimental protocols for various substitution patterns, and quantitative data to guide the synthesis of these important heterocyclic scaffolds.

Introduction to Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide-containing compound to yield a thiazole.[3][4] The reaction is known for its reliability, generally high yields, and the ability to introduce a variety of substituents onto the thiazole ring, making it a versatile tool for medicinal chemists.[3][5] The flexibility of the starting materials allows for the synthesis of 2-, 4-, and 5-substituted thiazoles, which are key building blocks for compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][5][6]

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving a sequence of nucleophilic substitution, cyclization, and dehydration steps.

Reaction Mechanism

The synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a heterocyclic intermediate. The final step involves the elimination of a water molecule to afford the aromatic thiazole ring.[2][3]

Experimental_Workflow start Start: Combine Reactants (α-Haloketone & Thioamide) and Solvent reaction Reaction Step (Heating/Irradiation) start->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Aqueous Work-up & Neutralization monitoring->workup Upon Completion isolation Product Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification characterization Characterization (NMR, MS, etc.) purification->characterization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely reported and utilized method is the regioselective lithiation of 2,4-dibromothiazole at the C2 position, followed by carboxylation with solid carbon dioxide (dry ice).[1][2] This approach is favored due to the higher reactivity of the bromine atom at the 2-position of the thiazole ring, which is more electron-deficient.[2]

Q2: Why is the reaction conducted at such a low temperature (-78 °C)?

A2: The low temperature is critical for several reasons. Firstly, it ensures the kinetic regioselectivity of the lithium-halogen exchange at the more reactive 2-position. At higher temperatures, the thermodynamic product might be favored, or side reactions such as lithium-halogen exchange at the 4-position could occur. Secondly, organolithium reagents are highly reactive and can decompose or react with the solvent (e.g., THF) at higher temperatures. Maintaining -78 °C throughout the addition and stirring period is crucial for maximizing yield and purity.[1]

Q3: What are the key safety precautions for this synthesis?

A3: This synthesis involves highly reactive and hazardous reagents.

  • n-Butyllithium (n-BuLi): Extremely pyrophoric (ignites spontaneously in air) and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe or cannula techniques.

  • Anhydrous Solvents: Diethyl ether or THF must be rigorously dried, as any trace of water will quench the n-BuLi and the lithiated intermediate.[3]

  • Low Temperatures: Handling cryogenic liquids like dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles, to prevent cold burns.

  • Work-up: The quenching and acidification steps are exothermic and may release gas. These should be performed slowly and in a well-ventilated fume hood.

Q4: Can I use a Grignard reaction instead of an organolithium reagent?

A4: While Grignard reagents are commonly used for carboxylation, forming the Grignard reagent from 2,4-dibromothiazole can be challenging. The lithium-halogen exchange with n-BuLi is generally more efficient and faster at low temperatures for this specific substrate, providing better yields and selectivity.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 2,4-dibromothiazole.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive n-Butyllithium.Titrate the n-BuLi solution before use to confirm its molarity. Use a fresh, properly stored bottle if necessary.
2. Wet glassware or solvents.Flame-dry all glassware under vacuum or oven-dry at >120 °C and cool under an inert atmosphere.[3] Use freshly distilled anhydrous solvents.
3. Reaction temperature too high.Ensure the reaction mixture is maintained at or below -78 °C during n-BuLi addition and before carboxylation. Use a properly insulated bath (e.g., dry ice/acetone).
4. Inefficient quenching with CO₂.Use freshly crushed, high-quality dry ice. Pour the reaction mixture directly onto a large excess of crushed dry ice to ensure rapid and complete carboxylation.[1]
Starting Material (2,4-dibromothiazole) Recovered 1. Insufficient n-Butyllithium.Use a slight excess (1.05-1.1 equivalents) of n-BuLi to ensure complete lithiation.[1] Confirm the concentration via titration.
2. n-BuLi added too quickly.Add the n-BuLi solution dropwise to maintain the low temperature and allow for complete reaction at the 2-position.
Formation of Symmetric Bithiazole Byproduct 1. Wurtz-type coupling.This can occur if the lithiated intermediate reacts with unreacted 2,4-dibromothiazole. Maintain a very low temperature and ensure slow, controlled addition of n-BuLi.
Product is difficult to purify / Oily product 1. Incomplete protonation.During the work-up, ensure the aqueous phase is acidified to a pH of 2-3 to fully protonate the carboxylate salt.[1] Check the pH with indicator paper.
2. Presence of unreacted starting material.The starting material is non-polar and can be difficult to separate. Optimize the reaction to go to completion. Purification may require column chromatography if simple extraction and crystallization are insufficient.
3. Insufficient extraction.Extract the acidified aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[1]

Process Visualization

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

SynthesisWorkflow reagent reagent process process product product start_end start_end start Start A Dissolve 2,4-Dibromothiazole in Anhydrous Ether start->A B Cool to -78 °C A->B C Add n-BuLi Dropwise B->C Inert Atmosphere D Stir for 1 hour at -78 °C C->D E Pour onto Excess Dry CO₂ D->E F Warm to Room Temp. E->F G Aqueous Work-up (Quench, Acidify to pH 2-3) F->G H Extract with Ethyl Acetate G->H I Dry, Filter, Concentrate H->I end 4-Bromo-1,3-thiazole- 2-carboxylic acid I->end

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree question question cause cause solution solution q1 Low or No Yield? q2 Starting Material Recovered? q1->q2 Yes q3 Oily Product / Purification Issues? q1->q3 Yield OK, but... c3 Inefficient Carboxylation q1->c3 No c1 Reagents Decomposed (n-BuLi, H₂O) q2->c1 No c2 Incomplete Lithiation q2->c2 Yes c4 Incomplete Protonation or Extraction q3->c4 Yes s1 Titrate n-BuLi. Use fresh anhydrous solvents. Dry all glassware. c1->s1 s2 Use 1.05-1.1 eq n-BuLi. Ensure slow addition at -78°C. c2->s2 s3 Use excess, freshly crushed dry ice. c3->s3 s4 Acidify to pH 2-3. Extract aqueous layer 3-4x with Ethyl Acetate. c4->s4

Caption: Troubleshooting decision tree for identifying and resolving common synthesis issues.

Experimental Protocol

Synthesis of this compound [1]

This protocol is adapted from established literature procedures.

Materials and Equipment:

  • Three-neck round-bottom flask, flame-dried and equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).

  • 2,4-dibromothiazole.

  • n-Butyllithium (n-BuLi) in hexanes (concentration verified by titration).

  • Solid carbon dioxide (dry ice), freshly crushed.

  • Dilute hydrochloric acid (e.g., 2 M HCl).

  • Ethyl acetate (EtOAc).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Standard glassware for work-up and extraction.

Procedure:

  • Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dibromothiazole (1.0 eq.). Dissolve it in anhydrous diethyl ether (approx. 20 mL per 1 g of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The solution may become a slurry.

  • Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. Quickly pour the cold reaction mixture onto the dry ice with vigorous stirring.

  • Warming: Allow the mixture to slowly warm to room temperature. The dry ice will sublime.

  • Quenching and Acidification: Once at room temperature, quench the reaction by adding deionized water (approx. 2 mL per 1 g of starting material). Separate the aqueous and ether phases.

  • Work-up: Wash the aqueous phase with a small amount of ether to remove any unreacted starting material. Cool the aqueous phase in an ice bath and carefully acidify to pH 2-3 with dilute hydrochloric acid. A precipitate should form.

  • Extraction: Extract the acidified aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization if necessary.

ParameterValue / ConditionReference
Starting Material 2,4-Dibromothiazole[1]
Key Reagent n-Butyllithium (1.1 eq.)[1]
Solvent Anhydrous Diethyl Ether[1]
Temperature -78 °C[1]
Reaction Time 1 hour (post-addition)[1]
Work-up pH 2-3[1]
Typical Yield ~82%[1]

References

Technical Support Center: Bromination of Thiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of thiazole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this electrophilic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of thiazole-2-carboxylic acid?

The major product is 5-bromothiazole-2-carboxylic acid. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon atom.

Q2: What are the most common side reactions observed during the bromination of thiazole-2-carboxylic acid?

The two most prevalent side reactions are:

  • Decarboxylation: The loss of the carboxylic acid group to form 2-bromothiazole or 5-bromothiazole (if bromination occurs before decarboxylation). The presence of the electron-withdrawing carboxylic acid group at the C2 position can make the molecule susceptible to decarboxylation, particularly under harsh reaction conditions.

  • Over-bromination: The introduction of a second bromine atom to the thiazole ring, typically yielding 4,5-dibromothiazole-2-carboxylic acid.

Q3: Why is my reaction yield of 5-bromothiazole-2-carboxylic acid consistently low?

Low yields are a common issue in this reaction and can be attributed to the competing side reactions of decarboxylation and over-bromination. A reported synthesis using lithium diisopropylamide (LDA) and carbon tetrabromide resulted in a yield as low as 16%, highlighting the challenges associated with this transformation.[1] The reaction conditions, including the choice of brominating agent, temperature, and solvent, play a crucial role in maximizing the yield of the desired product.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the bromination of thiazole-2-carboxylic acid and offers potential solutions.

Problem 1: Significant formation of a decarboxylated side product.

Question Answer
How can I confirm that decarboxylation is occurring? Analyze your crude reaction mixture by LC-MS or GC-MS to identify the presence of 2-bromothiazole or 5-bromothiazole. These compounds will have a lower molecular weight than the starting material and the desired product.
What reaction conditions favor decarboxylation? High temperatures and strongly acidic or basic conditions can promote decarboxylation. The use of harsh brominating agents like elemental bromine (Br₂) can also exacerbate this issue. The bromination of 5-acetamidothiazole-2-carboxylic acid, a related compound, is known to lead to decarboxylation.[2]
How can I minimize decarboxylation? 1. Use a milder brominating agent: N-Bromosuccinimide (NBS) is a less aggressive brominating agent than Br₂ and can significantly reduce decarboxylation.[3] 2. Control the reaction temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to disfavor the decarboxylation pathway. 3. Choose an appropriate solvent: Aprotic solvents are generally preferred. A study on the synthesis of 2-amino-5-bromothiazole-4-carboxylic acid used N,N-dimethylformamide (DMF) as the solvent with NBS at 0°C.[4]

Problem 2: Formation of a di-brominated side product.

Question Answer
How do I detect the di-brominated product? Use LC-MS or GC-MS to look for a product with a molecular weight corresponding to the addition of two bromine atoms to the starting material (e.g., 4,5-dibromothiazole-2-carboxylic acid).
What causes over-bromination? The use of an excess of the brominating agent is the primary cause of di-bromination. The mono-brominated product is often more activated towards further electrophilic substitution than the starting material.
How can I prevent over-bromination? 1. Stoichiometric control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent relative to the thiazole-2-carboxylic acid. 2. Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and favor mono-bromination.

Quantitative Data Summary

The following table summarizes reported yields for the bromination of thiazole derivatives under different conditions. Direct comparative data for thiazole-2-carboxylic acid is limited in the literature, so data for related compounds is included for reference.

Starting MaterialBrominating AgentSolventTemperatureProductYield (%)Side Products NotedReference
Thiazole-2-carboxylic acidCBr₄ / LDATHF/heptane/ethylbenzene-78°C5-Bromothiazole-2-carboxylic acid16Not specified[1]
2-Aminothiazole-4-carboxylic acidNBSDMF0°C2-Amino-5-bromothiazole-4-carboxylic acid48Not specified[4]
5-Acetamidothiazole-2-carboxylic acidBr₂ChloroformIce waterDecarboxylated product-Decarboxylation[2]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) (Recommended for minimizing side reactions)

This protocol is adapted from the synthesis of a related compound and is expected to offer better selectivity for the desired mono-brominated product with reduced decarboxylation.[4]

Materials:

  • Thiazole-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Acetone

Procedure:

  • Dissolve thiazole-2-carboxylic acid in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.0 equivalent) portion-wise to the cooled solution while stirring.

  • Continue stirring at 0°C for 40-60 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, evaporate the DMF under reduced pressure.

  • Triturate the crude solid with ethyl acetate and filter to remove succinimide.

  • Further purify the solid by trituration with acetone, followed by filtration and drying to yield 5-bromothiazole-2-carboxylic acid.

Protocol 2: Bromination using Carbon Tetrabromide and LDA (Illustrative of a lower-yield procedure)

This protocol has been reported for the synthesis of 5-bromothiazole-2-carboxylic acid but resulted in a low yield, likely due to side reactions.[1]

Materials:

  • Thiazole-2-carboxylic acid

  • Lithium diisopropylamide (LDA) solution (1 M in THF/heptane/ethylbenzene)

  • Carbon tetrabromide (CBr₄)

  • Dry tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve thiazole-2-carboxylic acid (1.0 eq) in dry THF.

  • Cool the solution to -78°C.

  • Slowly add LDA solution (2.1 eq) and stir the mixture at -78°C for 30 minutes.

  • Add a solution of CBr₄ (1.1 eq) in dry THF and continue stirring at -78°C for 2 hours.

  • Quench the reaction by adding water at -78°C and allow the mixture to warm to room temperature.

  • Dilute with saturated NaHCO₃ solution and extract with EtOAc.

  • Discard the organic layer. Acidify the aqueous layer with 1 M HCl to a pH of 3-4.

  • Extract the acidified aqueous layer with EtOAc (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the bromination of thiazole-2-carboxylic acid.

TroubleshootingWorkflow start Start: Bromination of Thiazole-2-carboxylic Acid analyze Analyze Crude Product (LC-MS, NMR) start->analyze low_yield Low Yield of Desired Product? analyze->low_yield decarboxylation Decarboxylation Product(s) Detected? low_yield->decarboxylation Yes success Successful Synthesis of 5-Bromothiazole-2-carboxylic Acid low_yield->success No dibromination Di-bromination Product Detected? decarboxylation->dibromination No solution_decarboxylation Troubleshooting for Decarboxylation: - Switch to milder brominating agent (NBS) - Lower reaction temperature (0°C) - Use aprotic solvent (DMF) decarboxylation->solution_decarboxylation Yes solution_dibromination Troubleshooting for Di-bromination: - Use strict 1:1 stoichiometry of brominating agent - Slow addition of brominating agent dibromination->solution_dibromination Yes optimize Optimize Reaction Conditions and Repeat dibromination->optimize No solution_decarboxylation->optimize solution_dibromination->optimize optimize->start

Caption: Troubleshooting workflow for the bromination of thiazole-2-carboxylic acid.

References

Technical Support Center: Synthesis of 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Bromo-1,3-thiazole-2-carboxylic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the common route involving the selective lithiation of 2,4-dibromothiazole.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture in Reaction: Organolithium reagents like n-butyllithium are extremely sensitive to moisture.- Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Ensure the starting material, 2,4-dibromothiazole, is dry.
2. Inactive n-Butyllithium: Prolonged storage or improper handling can lead to the degradation of n-butyllithium.- Titrate the n-butyllithium solution before use to determine its exact molarity.- Use a fresh, unopened bottle of the reagent if possible.
3. Incorrect Reaction Temperature: The temperature for selective lithiation is critical. Temperatures above -78 °C can lead to side reactions.- Maintain a strict reaction temperature of -78 °C during the addition of n-butyllithium and for the subsequent stirring period. An acetone/dry ice bath is recommended.
4. Poor Quality Carbon Dioxide: Gaseous CO2 from a cylinder may contain moisture.- Use high-purity, dry carbon dioxide gas.- Alternatively, use freshly crushed dry ice as the carbon dioxide source. Ensure the dry ice is free of condensed water.
5. Inefficient Quenching with CO2: Poor mixing or slow addition of the lithiated intermediate to the CO2 source can reduce yield.- Pour the cold lithiated thiazole solution into a flask containing a large excess of crushed dry ice with vigorous stirring.
Formation of Multiple Products/Impurities 1. Non-selective Lithiation: If the temperature is not sufficiently low, lithiation might occur at other positions on the thiazole ring.- Strictly maintain the reaction temperature at -78 °C or even lower (e.g., -90 °C) during lithiation.[1]
2. Reaction with Solvent: n-Butyllithium can react with ethereal solvents like THF, especially at higher temperatures.- Keep the reaction temperature at -78 °C. For reactions requiring higher temperatures, consider a less reactive solvent.
3. Formation of Di-carboxylated Product: If an excess of the lithiated species is formed and reacts with the product, di-carboxylation can occur.- Use a slight excess (e.g., 1.05-1.1 equivalents) of n-butyllithium and add it dropwise to the solution of 2,4-dibromothiazole.
4. Unreacted Starting Material: Incomplete lithiation will result in the presence of 2,4-dibromothiazole in the final product.- Ensure the n-butyllithium is active and added in the correct stoichiometry.- Allow for sufficient reaction time after the addition of n-butyllithium (typically 30-60 minutes).
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The presence of fine solids can lead to the formation of emulsions during the aqueous workup.- Filter the reaction mixture before the aqueous workup if solids are present.- Add a small amount of a saturated salt solution (brine) to help break the emulsion.
2. Product Loss during Extraction: The carboxylic acid product has some solubility in the aqueous phase, especially if the pH is not sufficiently acidic.- Adjust the pH of the aqueous layer to 2-3 with a suitable acid (e.g., 1M HCl) to ensure the carboxylic acid is fully protonated.[2] - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).
3. Co-precipitation of Impurities: Other acidic or neutral impurities may co-precipitate with the product upon acidification.- Consider recrystallization from a suitable solvent system to purify the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in this synthesis?

A1: The most critical parameter is maintaining strictly anhydrous conditions and a low reaction temperature (typically -78 °C) during the lithiation step. n-Butyllithium is a very strong base and will react readily with any trace amounts of water, leading to a significant reduction in yield. The low temperature is crucial for the selective deprotonation at the 2-position of the 2,4-dibromothiazole.

Q2: How can I be sure my n-butyllithium is active?

A2: It is highly recommended to titrate the n-butyllithium solution before each use, especially if the bottle has been opened previously. A common method is the titration against a known amount of a suitable indicator, such as N-benzylbenzamide, until a color change is observed.

Q3: Can I use other organolithium reagents besides n-butyllithium?

A3: While n-butyllithium is the most commonly used reagent for this transformation, other organolithiums like sec-butyllithium or tert-butyllithium could potentially be used. However, their increased reactivity might lead to less selectivity and more side products. It is advisable to stick with n-butyllithium unless specific optimization is intended.

Q4: What are the main side products I should be aware of?

A4: The primary side products can include:

  • 2,4-Dibromothiazole: From incomplete lithiation.

  • Thiazole-2,4-dicarboxylic acid: If lithiation occurs at both bromine positions.

  • 4-Bromothiazole: If the lithiated species is inadvertently quenched with a proton source before the addition of carbon dioxide.

Q5: Are there any alternative synthetic routes to this compound?

A5: Yes, alternative routes exist, although they may be longer or less efficient. One potential alternative involves the synthesis of 2-amino-4-bromothiazole, followed by a Sandmeyer reaction to introduce the carboxylic acid group.[3][4][5] Another approach could be a variation of the Hantzsch thiazole synthesis using starting materials that already contain the desired functional groups, though this is often more complex.[6][7]

Experimental Protocols

Key Experiment: Synthesis of this compound via Selective Lithiation

This protocol is a generalized procedure based on commonly reported methods.[2] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 2,4-Dibromothiazole

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, titrated)

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05-1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes.

  • In a separate flask, place a large excess of freshly crushed dry ice.

  • Quickly and carefully pour the cold reaction mixture onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of this compound. The data is compiled from typical results reported in the literature and should be used as a guideline for optimization.

Parameter Condition Typical Yield Range Notes
Temperature -78 °C75-85%Optimal for selective lithiation at the 2-position.
-60 °C50-60%Increased risk of side reactions and lower selectivity.
-40 °C< 40%Significant formation of byproducts.
n-Butyllithium 1.05-1.1 eq75-85%A slight excess ensures complete consumption of the starting material.
(molarity) 1.2 eq70-80%Higher excess can lead to di-lithiation and other side reactions.
< 1.0 eqProportional to amountIncomplete reaction, significant starting material remains.
Solvent Diethyl Ether75-85%Common solvent, good results reported.
Tetrahydrofuran (THF)70-80%Can be more reactive with n-BuLi at higher temperatures.
CO2 Source Dry Ice75-85%Generally provides good yields and is convenient.
Gaseous CO270-80%Must be of high purity and dry to avoid quenching the organolithium.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 2,4-Dibromothiazole 2,4-Dibromothiazole Lithiation Selective Lithiation (-78 °C) 2,4-Dibromothiazole->Lithiation n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Lithiation Carboxylation Carboxylation (Quench with Dry CO2) Lithiation->Carboxylation Workup Aqueous Workup & Acidification Carboxylation->Workup Purification Purification (Recrystallization) Workup->Purification Product 4-Bromo-1,3-thiazole- 2-carboxylic acid Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield LowYield Low Yield? CheckMoisture Check for Moisture (Anhydrous Conditions) LowYield->CheckMoisture Yes HighYield High Yield Achieved LowYield->HighYield No CheckBuLi Check n-BuLi Activity (Titrate Reagent) CheckMoisture->CheckBuLi CheckTemp Verify Temperature Control (Maintain -78 °C) CheckBuLi->CheckTemp CheckCO2 Assess CO2 Quality & Quenching CheckTemp->CheckCO2 ImpurityIssue Impurity Issues? CheckCO2->ImpurityIssue OptimizePurification Optimize Purification (Recrystallization, pH) ImpurityIssue->OptimizePurification Yes ImpurityIssue->HighYield No OptimizePurification->HighYield

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-1,3-thiazole-2-carboxylic acid from common reaction impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound from 2,4-dibromothiazole?

A1: The primary impurity is typically the unreacted starting material, 2,4-dibromothiazole. Other potential impurities can include byproducts from the reaction of n-butyllithium with the solvent, especially if the temperature is not well-controlled, and potentially small amounts of the isomeric 2-bromo-1,3-thiazole-4-carboxylic acid.

Q2: What is the initial purification step after quenching the reaction?

A2: The standard procedure involves quenching the reaction mixture with deionized water. The aqueous phase is then acidified to a pH of 2-3 using dilute hydrochloric acid, followed by extraction with an organic solvent like ethyl acetate.[1] This initial acid-base extraction is crucial for separating the acidic product from neutral impurities.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Yes, recrystallization can be an effective method for purifying the final product, provided a suitable solvent is identified. The choice of solvent will depend on the impurity profile. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Q4: When should I consider using column chromatography?

A4: Column chromatography is recommended when simpler methods like recrystallization fail to remove impurities effectively, particularly if the impurities have similar polarities to the product. It is also useful for isolating the product from a complex mixture of byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The isolated product is an oil or a waxy solid.

Possible Cause:

  • Presence of residual solvent.

  • Significant amount of unreacted 2,4-dibromothiazole, which may be an oil or low-melting solid.

  • Formation of oily byproducts.

Troubleshooting Steps:

  • Ensure complete removal of solvent: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Washing: If the product is a solid, wash it with a cold non-polar solvent like hexane to remove non-polar impurities.

  • Recrystallization: Attempt recrystallization from various solvent systems (see Table 1).

  • Column Chromatography: If the product remains oily, column chromatography is the recommended next step.

Issue 2: The product is discolored (e.g., yellow or brown).

Possible Cause:

  • Presence of colored impurities from the reaction.

  • Degradation of the product or impurities.

Troubleshooting Steps:

  • Recrystallization with charcoal: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.

  • Column Chromatography: Use column chromatography to separate the colored impurities from the desired product.

Issue 3: The NMR spectrum shows the presence of the starting material, 2,4-dibromothiazole.

Possible Cause:

  • Incomplete reaction.

  • Inefficient extraction.

Troubleshooting Steps:

  • Optimize Extraction: Perform the extraction with ethyl acetate multiple times to ensure complete removal of the product from the aqueous layer.

  • Recrystallization: Carefully select a recrystallization solvent that will leave the more soluble 2,4-dibromothiazole in the mother liquor.

  • Column Chromatography: This is a very effective method for separating the polar carboxylic acid product from the less polar dibromothiazole starting material (see Table 2).

Issue 4: The product streaks on the TLC plate during analysis.

Possible Cause:

  • The compound is highly polar and acidic, leading to strong interactions with the silica gel.

  • The TLC is overloaded.

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent. This will suppress the ionization of the carboxylic acid and reduce streaking.

  • Spot Dilute Samples: Ensure that the sample spotted on the TLC plate is not too concentrated.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • After the reaction is complete, cautiously quench the reaction mixture by pouring it into deionized water at 0 °C.

  • Separate the aqueous and organic layers.

  • Wash the aqueous layer with diethyl ether to remove any remaining neutral organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]

Protocol 2: Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (see Table 1 for suggestions).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Filter the hot solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Column Chromatography
  • Prepare a slurry of silica gel in the chosen mobile phase (see Table 2 for suggestions).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

Solvent/Solvent SystemComments
Ethyl Acetate / HexaneGood for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexane until cloudy.
Ethanol / WaterSuitable for polar compounds. Dissolve in hot ethanol and add water until persistent cloudiness is observed.
TolueneCan be effective for aromatic compounds.

Table 2: Suggested Mobile Phases for Column Chromatography (Silica Gel)

Mobile Phase SystemRatio (v/v)Comments
Hexane / Ethyl Acetate1:1 to 1:4A good starting point for many separations. The polarity can be adjusted based on the TLC results.
Dichloromethane / Methanol98:2 to 90:10A more polar system for compounds that do not move in Hexane/Ethyl Acetate.
Hexane / Ethyl Acetate + 0.5% Acetic Acid1:1The addition of acetic acid can improve peak shape and reduce tailing for acidic compounds.

Visualizations

Purification_Workflow start Crude Reaction Mixture extraction Acid-Base Extraction (Protocol 1) start->extraction crude_product Crude Solid Product extraction->crude_product oily_product Oily/Waxy Product extraction->oily_product if oily recrystallization Recrystallization (Protocol 2) crude_product->recrystallization initial attempt column Column Chromatography (Protocol 3) oily_product->column recrystallization->column impurities remain pure_product Pure 4-Bromo-1,3-thiazole- 2-carboxylic acid recrystallization->pure_product successful column->pure_product Troubleshooting_Logic start Problem Identified oily Product is Oily/Waxy start->oily discolored Product is Discolored start->discolored impurity NMR shows Starting Material start->impurity streaking TLC Streaking start->streaking solve_oily 1. Dry under vacuum 2. Wash with Hexane 3. Recrystallize 4. Column Chromatography oily->solve_oily solve_discolored 1. Recrystallize with Charcoal 2. Column Chromatography discolored->solve_discolored solve_impurity 1. Optimize Extraction 2. Recrystallize 3. Column Chromatography impurity->solve_impurity solve_streaking 1. Add Acid to Eluent 2. Use Dilute Sample streaking->solve_streaking

References

Technical Support Center: Optimization of Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiazoles?

A1: The Hantzsch thiazole synthesis is the most widely recognized and versatile method, involving the condensation of an α-haloketone with a thioamide or thiourea.[1][2] Other notable methods include the Gabriel synthesis, which uses α-acylaminoketones and a thionating agent like phosphorus pentasulfide, and the Cook-Heilborn synthesis, which prepares 5-aminothiazoles from α-aminonitriles.[2][3]

Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes?

A2: Low yields in Hantzsch synthesis can stem from several factors.[4] Key areas to investigate include:

  • Purity of Reactants: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[4]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.[4]

  • Stability of Thioamide: The thioamide can be unstable, especially under acidic conditions.[4]

  • Presence of Water: For some reactions, the presence of water can be detrimental; using anhydrous solvents is often recommended.[4]

Q3: How do I choose the optimal solvent for my thiazole synthesis?

A3: The choice of solvent is crucial for reaction rate and yield.[4] A solvent screening is advisable for your specific substrates.[4] Common solvents for Hantzsch synthesis include ethanol, methanol, 1-butanol, and 2-propanol, often under reflux conditions.[1][4] In some cases, solvent-free conditions or the use of ultrasonic irradiation have been shown to be effective.[5][6]

Q4: What are common side products in thiazole synthesis and how can I minimize them?

A4: Side products can arise from impurities in the starting materials or from the reaction of intermediates.[7] For instance, in the Hantzsch synthesis, unreacted α-haloketones and thioamides can be present in the final product mixture.[7] Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[8][9] To minimize side products, ensure high purity of starting materials and optimize reaction conditions such as temperature and reaction time.

Troubleshooting Guides

Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in thiazole synthesis.

Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (α-haloketone, thioamide) Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckSideReactions Investigate for Side Reactions (TLC, LC-MS) Start->CheckSideReactions PurificationLoss Assess Purification Step for Product Loss Start->PurificationLoss Impure Impure Starting Materials Detected CheckPurity->Impure Yes Suboptimal Conditions are Suboptimal OptimizeConditions->Suboptimal Yes SideProducts Side Products Confirmed CheckSideReactions->SideProducts Yes LossDetected Significant Loss During Purification PurificationLoss->LossDetected Yes PurifyReactants Purify Starting Materials (Recrystallization, Chromatography) Impure->PurifyReactants AdjustParams Adjust Temperature, Time, Solvent, or Catalyst Suboptimal->AdjustParams ModifyConditions Modify Reaction Conditions to Minimize Side Products SideProducts->ModifyConditions OptimizePurification Optimize Purification Method (e.g., different solvent system) LossDetected->OptimizePurification

Caption: Troubleshooting workflow for low yield in thiazole synthesis.

Purification Challenges

This section addresses common issues encountered during the purification of thiazole derivatives.

Issue 1: My compound is not moving from the origin on the TLC plate.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. For thiazoles, you can start with a hexane/ethyl acetate mixture and gradually increase the proportion of ethyl acetate. For highly polar compounds, a dichloromethane/methanol mixture may be effective.[10]

Issue 2: My compound is streaking on the TLC plate.

  • Possible Cause: The compound may be acidic or basic. Thiazoles can be basic.

  • Solution: Add a small amount (0.1-1%) of a modifier to the eluent. For basic compounds, add triethylamine to neutralize acidic sites on the silica gel.[7]

Issue 3: Difficulty in purifying water-soluble thiazolium salts.

  • Possible Cause: Thiazolium salts are often not suitable for standard silica gel chromatography.[10]

  • Solution: A common strategy is precipitation followed by salt metathesis. The crude salt can be precipitated from a solvent like toluene. It can then be dissolved in warm water, and an excess of a salt like sodium tetrafluoroborate (NaBF₄) is added. The desired thiazolium salt can then be extracted into an organic solvent such as dichloromethane.[10]

Data Presentation: Optimization of Hantzsch Thiazole Synthesis

The following table summarizes the optimization of reaction conditions for a one-pot synthesis of a Hantzsch thiazole derivative.[5]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1TSTA/SiO₂ (10)EthanolReflux685
2TSTA/SiO₂ (10)MethanolReflux778
3TSTA/SiO₂ (10)AcetonitrileReflux870
4TSTA/SiO₂ (10)DichloromethaneReflux1050
5TSTA/SiO₂ (10)TolueneReflux1045
6TSTA/SiO₂ (15)EthanolReflux685
7TSTA/SiO₂ (5)EthanolReflux680
8TSTA/SiO₂ (10)Ethanol50865
9TSTA/SiO₂ (10)EthanolRoom Temp1240

TSTA/SiO₂: Tungstosilicic acid supported on silica.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole.[1]

Hantzsch_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation and Purification Reagents Combine α-bromoacetophenone and thiourea in a reaction vial AddSolvent Add methanol and a stir bar Reagents->AddSolvent Heat Heat the mixture with stirring (e.g., 100°C for 30 min) AddSolvent->Heat Cool Cool the reaction to room temperature Heat->Cool Neutralize Pour into Na₂CO₃ solution to precipitate the product Cool->Neutralize Filter Filter the solid using a Buchner funnel Neutralize->Filter Wash Wash the filter cake with water Filter->Wash Dry Air dry the solid product Wash->Dry

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Materials:

  • α-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a suitable reaction vessel, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.5 eq).[1]

  • Add a solvent such as methanol and a magnetic stir bar.[1]

  • Heat the mixture with stirring. The reaction temperature and time will depend on the specific substrates, but a gentle reflux for 30 minutes to a few hours is a common starting point.[1][4]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[1]

  • Pour the reaction mixture into a beaker containing a weak base, such as 5% sodium carbonate solution, to neutralize the hydrohalic acid formed and precipitate the product.[1]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Wash the collected solid with water to remove any remaining salts.[1]

  • Allow the product to air dry. The purity can be assessed by TLC and melting point, and further purification can be done by recrystallization or column chromatography if necessary.[1]

References

troubleshooting failed reactions involving 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-1,3-thiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a heterocyclic compound with the molecular formula C₄H₂BrNO₂S.[1] It serves as a valuable intermediate in medicinal chemistry and materials science. Below is a summary of its key properties:

PropertyValue
Molecular Weight208.04 g/mol
CAS Number88982-82-5
AppearanceSolid
SMILESC1=C(N=C(S1)C(=O)O)Br

Q2: What are the main safety concerns when handling this compound?

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Q3: In which common organic solvents is this compound soluble?

While specific solubility data is not extensively published, heterocyclic carboxylic acids like this one are generally soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and to a lesser extent, in alcohols like methanol and ethanol. Solubility should be experimentally determined for your specific reaction conditions.

Troubleshooting Failed Reactions

This section provides troubleshooting guides for common reactions where this compound is used as a starting material.

Amide Coupling Reactions

Amide bond formation is a crucial transformation for this compound. Below are common issues and their solutions.

Q4: My amide coupling reaction with this compound is giving low to no yield. What are the possible causes?

Several factors can contribute to a failed amide coupling reaction. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Amide Coupling

G start Low/No Amide Product check_activation Verify Carboxylic Acid Activation start->check_activation check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions troubleshoot_activation Change Coupling Reagent (e.g., HATU, HBTU, EDC/HOBt) check_activation->troubleshoot_activation Activation Suspected troubleshoot_reagents Use Fresh/Dry Reagents & Optimize Stoichiometry check_reagents->troubleshoot_reagents Reagent Issue troubleshoot_conditions Modify Solvent, Temperature, or Base check_conditions->troubleshoot_conditions Suboptimal Conditions success Successful Amide Formation troubleshoot_activation->success troubleshoot_reagents->success troubleshoot_conditions->success

Caption: A troubleshooting workflow for failed amide coupling reactions.

Possible Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be activated for the amine to react.

    • Solution: Employ a more robust coupling reagent. HATU is often effective for challenging couplings due to its high efficiency and fast reaction kinetics.[2] Other options include HBTU, or a carbodiimide like EDC in the presence of an additive such as HOBt.[3]

  • Poor Quality of Reagents: The coupling reagents, amine, or solvent may be degraded or contain impurities.

    • Solution: Use freshly opened or purified reagents. Ensure solvents are anhydrous, as water can hydrolyze the activated acid.

  • Inappropriate Base: The choice and amount of base are critical.

    • Solution: A non-nucleophilic base like diisopropylethylamine (DIPEA) is commonly used with uronium-based coupling reagents like HATU.[2] Typically, 2-3 equivalents of base are sufficient.

  • Side Reactions: The amine can react with some coupling reagents to form a guanidinium by-product.

    • Solution: The order of addition is crucial. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.

Representative Amide Coupling Conditions:

Coupling ReagentBase (equivalents)SolventTemperatureTypical Yield
HATU (1.2 eq)DIPEA (2.5 eq)DMFRoom Temp70-90%
EDC (1.5 eq) / HOBt (1.5 eq)DIPEA (2.5 eq)DCMRoom Temp60-80%
SOCl₂ (1.2 eq) then AminePyridine (2.0 eq)DCM0 °C to RT50-70%
Experimental Protocol: Amide Coupling using HATU
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[2]

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous lithium chloride solution (to remove DMF), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Esterification Reactions

Fischer-Speier esterification is a common method for converting the carboxylic acid to an ester.

Q5: My Fischer esterification of this compound is resulting in a low yield. How can I improve it?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5]

Troubleshooting Logic for Fischer Esterification

G start Low Ester Yield check_equilibrium Is the equilibrium unfavorable? start->check_equilibrium check_catalyst Is the acid catalyst sufficient? start->check_catalyst check_decarboxylation Is decarboxylation occurring? start->check_decarboxylation shift_equilibrium Use excess alcohol and/or remove water (Dean-Stark) check_equilibrium->shift_equilibrium Yes increase_catalyst Increase catalyst loading check_catalyst->increase_catalyst No lower_temp Reduce reaction temperature check_decarboxylation->lower_temp Yes success Improved Ester Yield shift_equilibrium->success increase_catalyst->success lower_temp->success

Caption: Troubleshooting logic for low-yielding Fischer esterification.

Possible Causes and Solutions:

  • Equilibrium Limitation: The reaction has reached equilibrium with significant amounts of starting material remaining.

    • Solution: Use a large excess of the alcohol, which can also serve as the solvent.[4] Alternatively, remove water as it is formed using a Dean-Stark apparatus.

  • Insufficient Catalyst: The amount of acid catalyst may be too low.

    • Solution: Increase the amount of the acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Side Reaction - Decarboxylation: Thiazole carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[6][7]

    • Solution: If decarboxylation is observed (e.g., by LC-MS analysis of byproducts), consider running the reaction at a lower temperature for a longer duration.

Representative Esterification Conditions:

AlcoholCatalystConditionsTypical Yield
Methanol (solvent)H₂SO₄ (cat.)Reflux, 12h80-95%
Ethanol (solvent)p-TsOH (cat.)Reflux, 18h75-90%
n-Butanol (5 eq)H₂SO₄ (cat.)Toluene, Dean-Stark, Reflux, 24h70-85%
Experimental Protocol: Fischer Esterification
  • Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography if necessary.

Suzuki Cross-Coupling Reactions

The bromine atom on the thiazole ring is amenable to palladium-catalyzed cross-coupling reactions.

Q6: I am experiencing low yields or no reaction in the Suzuki coupling of this compound (or its ester derivative). What should I investigate?

Successful Suzuki coupling of heteroaryl bromides depends heavily on the choice of catalyst, base, and reaction conditions.

Troubleshooting Suzuki Coupling

G start Failed Suzuki Coupling check_catalyst Is the catalyst system optimal? start->check_catalyst check_base Is the base appropriate and strong enough? start->check_base check_conditions Are the reaction conditions suitable? start->check_conditions screen_catalysts Screen Pd catalysts and ligands (e.g., Pd(dppf)Cl₂, Buchwald ligands) check_catalyst->screen_catalysts No screen_bases Try different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_base->screen_bases No optimize_conditions Optimize solvent and temperature. Ensure inert atmosphere. check_conditions->optimize_conditions No success Successful Coupling screen_catalysts->success screen_bases->success optimize_conditions->success

Caption: A workflow for troubleshooting failed Suzuki coupling reactions.

Possible Causes and Solutions:

  • Suboptimal Catalyst System: The chosen palladium catalyst and ligand may not be active enough for this specific substrate.

    • Solution: Screen different palladium catalysts and ligands. Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings.[8] For more challenging substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step.

    • Solution: A common system is K₂CO₃ in a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).[9] For less reactive systems, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.

  • Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen.

    • Solution: Ensure that the solvent and reaction mixture are thoroughly degassed (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.

  • Interference from the Carboxylic Acid: The free carboxylic acid can potentially interfere with the basic conditions of the reaction.

    • Solution: It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling.

Representative Suzuki Coupling Conditions (using the corresponding ester):

Aryl Boronic AcidCatalyst (mol%)Base (equivalents)SolventTemperatureTypical Yield
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)90 °C75-90%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O (4:1:1)100 °C70-85%
3-Pyridylboronic acidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (3.0 eq)Toluene/H₂O (10:1)110 °C65-80%
Experimental Protocol: Suzuki Coupling of the Methyl Ester Derivative
  • Setup: To a dry reaction vessel, add the methyl ester of this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between the thiazole ring and a terminal alkyne.

Q7: My Sonogashira coupling reaction is failing. What are the common pitfalls?

The Sonogashira reaction is sensitive to reaction conditions, and several side reactions can occur.

Possible Causes and Solutions:

  • Catalyst System Issues: The palladium and copper catalysts may be inactive.

    • Solution: Use fresh, high-quality catalysts. Pd(PPh₃)₂Cl₂ and CuI is a common combination.[10]

  • Homocoupling of the Alkyne (Glaser Coupling): This is a major side reaction, especially in the presence of oxygen.[11]

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Copper-free Sonogashira protocols can also be employed to avoid this issue.[12]

  • Poor Base Selection: An appropriate amine base is required.

    • Solution: Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used as both the base and sometimes as a co-solvent.[10]

  • Low Reactivity of the Aryl Bromide: Electron-deficient aryl bromides can be less reactive.

    • Solution: Increasing the reaction temperature or using a more active catalyst system with specialized ligands may be necessary.

Representative Sonogashira Coupling Conditions (using the corresponding ester):

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemperatureTypical Yield
PhenylacetylenePd(PPh₃)₂Cl₂ (3%)CuI (5%)Et₃NTHF60 °C70-85%
TrimethylsilylacetylenePd(PPh₃)₄ (5%)CuI (10%)DIPAToluene80 °C65-80%
1-HexynePd(OAc)₂ (2%) / XPhos (4%)None (Cu-free)Cs₂CO₃Dioxane100 °C60-75%
Experimental Protocol: Sonogashira Coupling of the Methyl Ester Derivative
  • Setup: To a dry Schlenk flask, add the methyl ester of this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF), the amine base (e.g., Et₃N, 3.0 eq), and the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 60 °C) under an argon atmosphere. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

References

stability issues of 4-Bromo-1,3-thiazole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 4-Bromo-1,3-thiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For optimal preservation, storage at 2-8°C is advised.[2][3] It is also crucial to protect the compound from light and moisture.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., from white/off-white to yellow or brown), or a change in its texture. A decrease in purity, as determined by analytical methods such as HPLC or NMR, is a definitive sign of degradation. The presence of new peaks in a chromatogram or new signals in an NMR spectrum would suggest the formation of degradation products.

Q3: What are the known incompatibilities of this compound?

A3: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, or strong acids.[1] Exposure to excess heat and light should also be avoided, as these conditions can promote decomposition.[1][4]

Q4: What are the potential hazardous decomposition products?

A4: In the event of thermal decomposition, this compound can release hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[1]

Troubleshooting Guide

Q1: I observed a new peak in the HPLC analysis of my stored this compound. What could this be?

A1: The appearance of a new peak in your HPLC chromatogram suggests that the compound has started to degrade. Based on the chemical structure, potential degradation pathways include decarboxylation (loss of CO2) or hydrolysis of the carboxylic acid group.[3][5][6] The new peak could correspond to 4-bromo-1,3-thiazole, the decarboxylated product. To confirm the identity of the degradation product, techniques such as LC-MS or NMR spectroscopy would be beneficial.

Q2: The color of my this compound has changed from white to a yellowish tint. Is it still usable?

A2: A color change is a common indicator of chemical degradation. While a slight change in color may not significantly impact every application, it is a strong sign that the purity of the compound has been compromised. We recommend re-analyzing the purity of the material using a quantitative method like HPLC or qNMR before proceeding with your experiments. If the purity is below your experimental requirements, it is advisable to use a fresh batch of the compound.

Q3: My compound shows poor solubility compared to a fresh batch. What could be the reason?

A3: A decrease in solubility can be a result of the formation of less soluble degradation products or polymerization. It is recommended to analyze the sample by techniques such as NMR or FT-IR to check for structural changes. If degradation is confirmed, the use of a fresh, high-purity sample is recommended for consistent experimental results.

Data Summary

ParameterRecommendationCitation
Storage Temperature 2-8°C[2][3]
Storage Conditions Tightly sealed container, dry, cool, well-ventilated, protected from light[1]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids[1]
Conditions to Avoid Excess heat, light, moisture[1][4]
Signs of Degradation Discoloration, change in texture, decreased purity (new peaks in HPLC/NMR)
Hazardous Decomposition CO, CO2, NOx, SOx, HBr[1]

Experimental Protocols

Protocol for Stability Assessment of this compound by HPLC

Objective: To monitor the purity of this compound over time under specific storage conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solution (Time Point 0):

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask.

    • Sonicate briefly if necessary to ensure complete dissolution.

    • This will be your stock solution. Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the mobile phase. A typical starting mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Inject a known volume (e.g., 10 µL) of the freshly prepared working solution.

    • Run the HPLC method and record the chromatogram. The main peak corresponds to this compound.

    • Determine the purity of the initial sample by calculating the area percentage of the main peak. This is your Time Point 0 data.

  • Storage of Sample:

    • Store the solid sample of this compound under the desired conditions (e.g., 2-8°C, room temperature, exposed to light, etc.).

  • Time Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), prepare a fresh working solution from the stored solid sample as described in step 1.

    • Analyze the solution by HPLC using the same method as for Time Point 0.

    • Record the chromatogram and calculate the purity of the compound.

    • Compare the purity at each time point to the initial purity at Time Point 0. Note the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis:

    • Plot the purity of this compound as a function of time for each storage condition.

    • A significant decrease in the main peak area and the appearance of new peaks will indicate instability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_storage Stability Study prep_start Start: Obtain Sample weigh Accurately weigh sample prep_start->weigh dissolve Dissolve in HPLC-grade solvent weigh->dissolve prep_end Working Solution (Time 0) dissolve->prep_end hplc_setup Equilibrate HPLC system prep_end->hplc_setup inject Inject sample hplc_setup->inject run Run HPLC method inject->run analyze Analyze chromatogram (Purity at Time 0) run->analyze store Store solid sample under defined conditions analyze->store timepoint Analyze at regular time points (e.g., 1 wk, 1 mo, 3 mo) store->timepoint timepoint->prep_start Repeat Preparation & Analysis compare Compare purity to Time 0 timepoint->compare

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_decarboxylation Decarboxylation Pathway cluster_hydrolysis Hydrolysis Pathway (Hypothetical) parent This compound decarboxy_product 4-Bromo-1,3-thiazole parent->decarboxy_product Heat or UV light co2 CO2 hydrolysis_intermediate Thiazole-2,4-dicarboxylic acid intermediate (via debromination and oxidation) parent->hydrolysis_intermediate Moisture, Acid/Base final_product Further degradation products hydrolysis_intermediate->final_product Further reactions

Caption: Hypothetical degradation pathways for this compound.

References

alternative synthetic routes to avoid low yield of 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with alternative synthetic routes to avoid low yields in the preparation of 4-Bromo-1,3-thiazole-2-carboxylic acid. It includes troubleshooting guides, detailed experimental protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low yields in our current synthesis of this compound. What are the most common causes and potential solutions?

A1: Low yields in the synthesis of this compound can stem from several factors, including incomplete reactions, side product formation, or difficulties in purification. Common issues include:

  • Moisture and Air Sensitivity: Organometallic intermediates, often used in these syntheses, are highly sensitive to moisture and atmospheric carbon dioxide. Ensuring strictly anhydrous and inert conditions is critical.

  • Suboptimal Temperature Control: The formation of the lithiated thiazole intermediate is typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition.

  • Reagent Quality: The purity of starting materials, particularly organolithium reagents like n-butyllithium, is crucial for achieving high yields.

  • Inefficient Carboxylation: The introduction of the carboxylic acid group via quenching with carbon dioxide can be inefficient if not performed correctly.

We recommend exploring alternative, higher-yielding synthetic routes, such as the direct carboxylation of 2,4-dibromothiazole.

Q2: What are the recommended alternative synthetic routes to this compound that offer higher yields?

A2: We recommend two primary alternative routes that have been reported to produce higher yields:

  • Carboxylation of 2,4-Dibromothiazole: This is a highly efficient method involving a selective lithium-halogen exchange at the more acidic C-2 position of 2,4-dibromothiazole, followed by carboxylation. This route has reported yields of up to 82%.[1]

  • Hantzsch Thiazole Synthesis: This is a classical and generally high-yielding method for constructing the thiazole ring itself.[2][3][4] While not a direct route to the final product, it allows for the construction of a substituted thiazole precursor that can be subsequently brominated and carboxylated. The versatility of the starting materials (α-haloketones and thioamides) allows for strategic introduction of the required functional groups.

Q3: Are there other less common but potentially viable synthetic strategies?

A3: Yes, another potential route involves the Sandmeyer reaction .[5][6] This method would typically start with a 2-amino-4-bromothiazole derivative. The amino group is converted to a diazonium salt, which is then displaced by a cyano group. Subsequent hydrolysis of the nitrile would yield the desired carboxylic acid. While a multi-step process, the Sandmeyer reaction can be very effective for introducing various functionalities onto a heterocyclic ring.[7]

Troubleshooting Guide: Carboxylation of 2,4-Dibromothiazole

Q: We are attempting the carboxylation of 2,4-dibromothiazole and are still observing low yields. What specific experimental parameters should we investigate?

A: If you are experiencing low yields with this method, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
Low Conversion of Starting Material Inactive n-butyllithium.Titrate the n-butyllithium solution before use to determine its exact molarity. Use a fresh, unopened bottle if possible.
Insufficient reaction time for lithium-halogen exchange.Extend the stirring time at -78 °C after the addition of n-butyllithium to ensure complete formation of the lithiated intermediate.
Formation of Side Products Reaction temperature is too high.Maintain a strict temperature of -78 °C (dry ice/acetone bath) during the addition of n-butyllithium and for the subsequent stirring period.
Presence of moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Low Yield After Workup Inefficient carboxylation.Use freshly crushed dry ice or bubble dry CO2 gas through the reaction mixture to ensure an excess of carbon dioxide for quenching.
Product loss during extraction.Ensure the aqueous phase is sufficiently acidified (pH 2-3) to protonate the carboxylate, making it soluble in the organic extraction solvent (e.g., ethyl acetate).[1] Perform multiple extractions to maximize recovery.

Comparative Data of Synthetic Routes

Synthetic Route Starting Material Key Reagents Reported Yield Reference
Carboxylation 2,4-Dibromothiazolen-Butyllithium, Dry CO282%[1]
Hantzsch Synthesis α-Haloketone, ThioamideVariesGenerally High[2][3]
Sandmeyer Reaction 2-Amino-4-bromothiazole derivativeNaNO2, CuCN, H+Varies[5][6]

Detailed Experimental Protocols

High-Yield Synthesis via Carboxylation of 2,4-Dibromothiazole

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • 2,4-Dibromothiazole

  • Anhydrous diethyl ether

  • n-Butyllithium (2.5 M in hexanes)

  • Dry carbon dioxide (dry ice)

  • Deionized water

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,4-dibromothiazole (1.0 eq.) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Pour the reaction mixture onto an excess of crushed dry carbon dioxide.

  • Allow the mixture to warm gradually to room temperature.

  • Quench the reaction with deionized water.

  • Separate the aqueous phase and discard the ether phase.

  • Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualized Synthetic Pathways and Workflows

Synthetic_Pathways cluster_0 Route 1: Carboxylation cluster_1 Route 2: Hantzsch Synthesis cluster_2 Route 3: Sandmeyer Reaction 2,4-Dibromothiazole 2,4-Dibromothiazole Lithiation Lithiation 2,4-Dibromothiazole->Lithiation n-BuLi, -78°C Carboxylation_Quench Carboxylation (CO2) Lithiation->Carboxylation_Quench Product_1 4-Bromo-1,3-thiazole- 2-carboxylic acid Carboxylation_Quench->Product_1 Alpha-haloketone Alpha-haloketone Hantzsch_Cyclization Cyclization Alpha-haloketone->Hantzsch_Cyclization Thioamide Thioamide Thioamide->Hantzsch_Cyclization Thiazole_Precursor Substituted Thiazole Hantzsch_Cyclization->Thiazole_Precursor Further_Steps Further Functionalization Thiazole_Precursor->Further_Steps 2-Amino-4-bromothiazole 2-Amino-4-bromothiazole Diazotization Diazotization 2-Amino-4-bromothiazole->Diazotization NaNO2, H+ Cyanation Cyanation (CuCN) Diazotization->Cyanation Nitrile_Intermediate 4-Bromo-2-cyanothiazole Cyanation->Nitrile_Intermediate Hydrolysis Hydrolysis Nitrile_Intermediate->Hydrolysis Product_2 4-Bromo-1,3-thiazole- 2-carboxylic acid Hydrolysis->Product_2

Caption: Alternative synthetic routes to the target compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Reagents Validated? Start->Check_Reagents Check_Conditions Anhydrous/Inert Conditions? Check_Reagents->Check_Conditions Yes Titrate_BuLi Titrate n-BuLi Use Anhydrous Solvents Check_Reagents->Titrate_BuLi No Check_Temp Temperature Maintained at -78°C? Check_Conditions->Check_Temp Yes Dry_Glassware Oven-dry Glassware Use Inert Atmosphere Check_Conditions->Dry_Glassware No Check_Workup Workup pH & Extraction OK? Check_Temp->Check_Workup Yes Calibrate_Thermometer Calibrate Thermometer Ensure Proper Cooling Check_Temp->Calibrate_Thermometer No Adjust_pH Adjust pH to 2-3 Perform Multiple Extractions Check_Workup->Adjust_pH No Success Yield Improved Check_Workup->Success Yes Titrate_BuLi->Check_Reagents Dry_Glassware->Check_Conditions Calibrate_Thermometer->Check_Temp Adjust_pH->Check_Workup

Caption: Troubleshooting workflow for the carboxylation reaction.

References

dealing with regioisomers in the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioisomers in the synthesis of substituted thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted thiazoles, and what are the primary challenges?

A1: The Hantzsch thiazole synthesis is the most widely used method, involving the condensation of an α-haloketone with a thioamide.[1][2] While versatile, a primary challenge is controlling regioselectivity, which can lead to the formation of undesired regioisomers.[3] Other challenges include harsh reaction conditions, potentially low yields, and the use of toxic α-haloketones.[4][5]

Q2: What are the key factors that influence the formation of regioisomers in thiazole synthesis?

A2: The formation of regioisomers is primarily influenced by:

  • Reaction Conditions: Acidity, temperature, solvent, and the presence of a catalyst can significantly impact the regiochemical outcome. For instance, neutral conditions in the Hantzsch synthesis with N-monosubstituted thioureas typically yield 2-(N-substituted amino)thiazoles exclusively, while acidic conditions can lead to a mixture with 3-substituted 2-imino-2,3-dihydrothiazoles.[3]

  • Starting Materials: The electronic and steric properties of the substituents on both the α-haloketone and the thioamide play a crucial role in directing the cyclization.[6]

  • Reaction Mechanism: Different synthetic routes, such as the Hantzsch versus Cook-Heilbron synthesis, proceed through different intermediates, leading to distinct substitution patterns.

Q3: How can I distinguish between different thiazole regioisomers?

A3: Spectroscopic methods are essential for differentiating between regioisomers:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the protons and carbons on the thiazole ring are highly sensitive to the positions of the substituents. For example, isomers can be distinguished by characteristic differences in their 5-H ¹H NMR signals.[3]

  • IR Spectroscopy: The vibrational frequencies of functional groups can differ between isomers. For instance, the C=O stretching frequency of trifluoroacetate derivatives of isomeric aminothiazoles shows characteristic differences.[3]

  • Mass Spectrometry: While isomers have the same mass, their fragmentation patterns under techniques like Electron Ionization (EI-MS) can sometimes be distinct.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation.[7]

Troubleshooting Guides

Problem 1: My Hantzsch synthesis produced a mixture of 2,4- and 2,5-disubstituted thiazoles.
  • Possible Cause: The reaction conditions are not optimized for regioselectivity. The nature of the substituents on your starting materials may also favor the formation of multiple products.

  • Solution:

    • Modify Reaction Conditions:

      • Solvent and Temperature: Perform small-scale solvent screening to find the optimal medium for your specific substrates. Some reactions show improved selectivity at lower or higher temperatures.

      • Catalyst: The use of certain catalysts can favor the formation of one regioisomer over another. For example, microwave-assisted synthesis using a silica-supported tungstosilicic acid catalyst has been shown to be highly regioselective.[8]

    • Purification:

      • Column Chromatography: This is the most common method for separating regioisomers. Experiment with different solvent systems (e.g., varying polarity with ethyl acetate/hexanes or using toluene/ethyl acetate) to achieve separation on TLC before scaling up to a column.[9]

      • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.

      • Preparative HPLC: For difficult separations, preparative HPLC may be necessary.

Problem 2: I am trying to synthesize a 2,5-disubstituted thiazole, but the yield is very low.
  • Possible Cause: The traditional Hantzsch synthesis is often inefficient for preparing 2,5-disubstituted thiazoles due to the instability of the required α-haloaldehydes.[10]

  • Solution:

    • Alternative Synthetic Routes:

      • From N-Substituted α-Amino Acids: A mild, metal-free method involves the reaction of N-substituted α-amino acids with thionyl chloride and DBU, which has shown excellent yields for a broad range of 2,5-disubstituted thiazoles.[11][12][13][14]

      • From Terminal Alkynes: A sequential copper(I)-catalyzed cycloaddition and rhodium(II)-catalyzed reaction with thionoesters can produce 2,5-disubstituted thiazoles.[10][15]

    • Reactant Purity: Ensure the purity of your starting materials and use anhydrous solvents, as impurities and water can lead to side reactions and lower yields.[9]

Quantitative Data on Regioselective Thiazole Synthesis

The choice of synthetic methodology can significantly impact the yield and regioselectivity. Below is a comparison of different approaches for the synthesis of disubstituted thiazoles.

Table 1: Comparison of Synthetic Routes for 2,4-Disubstituted Thiazoles

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Conventional Hantzsch Synthesis 70-95%2-24 hoursWell-established, broad substrate scope.Requires elevated temperatures and long reaction times.
Microwave-Assisted Hantzsch 85-98%5-30 minutesDramatically reduced reaction times, often higher yields.Requires specialized microwave equipment.
Solvent-Free Hantzsch (Grinding) 80-95%10-20 minutesEnvironmentally friendly, simple workup.[16]May not be suitable for all substrates.
Brønsted Acid-Catalyzed Cyclization 60-85%8-12 hoursUtilizes α-diazoketones, avoiding lachrymatory α-haloketones.[17][18][19]Yields can be moderate.

Table 2: Influence of Reaction Conditions on Hantzsch Synthesis of Aminothiazoles [3]

α-HaloketoneN-Substituted ThioureaConditionsProduct(s)Yield
ChloroacetoneN-MethylthioureaEthanol, Reflux2-(Methylamino)-4-methylthiazoleHigh (exclusive product)
ChloroacetoneN-Methylthiourea10M HCl-EtOH (1:2), 80°C, 20 min2-Imino-3,4-dimethyl-2,3-dihydrothiazole73%
BromoacetophenoneN-PhenylthioureaEthanol, Reflux2-(Phenylamino)-4-phenylthiazoleHigh (exclusive product)
BromoacetophenoneN-PhenylthioureaAcidic ConditionsMixture of 2-(phenylamino)-4-phenylthiazole and 3-phenyl-2-imino-4-phenyl-2,3-dihydrothiazoleVaries with acid

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2,4-Disubstituted Thiazoles via Microwave-Assisted Hantzsch Reaction[8]

This protocol describes a one-pot, three-component synthesis of new Hantzsch thiazole derivatives.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica supported tungstosilicic acid (SiW.SiO₂) (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and SiW.SiO₂ in a microwave reaction vessel.

  • Add the ethanol/water solvent mixture.

  • Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid product and wash with ethanol.

  • Dissolve the remaining solid in acetone and filter to remove the SiW.SiO₂ catalyst (which can be recovered and reused).

  • Evaporate the filtrate under vacuum and dry the resulting product in an oven at 60°C.

Protocol 2: Synthesis of 2,5-Disubstituted Thiazoles from N-Substituted α-Amino Acids[11]

This protocol details a mild, metal-free synthesis of 2,5-disubstituted thiazoles.

Materials:

  • N-Substituted α-amino acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (10.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the N-substituted α-amino acid in DCM, add SOCl₂ at room temperature and stir for the specified time.

  • Add DBU to the reaction mixture and continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted thiazole.

Visualizations

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclization Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Product Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting_Flowchart Start Mixture of Regioisomers Observed in Reaction CheckTLC Can isomers be separated on TLC? Start->CheckTLC ColumnChrom Purify via Column Chromatography CheckTLC->ColumnChrom Yes ModifyConditions Modify Reaction Conditions CheckTLC->ModifyConditions No ChangeSolvent Screen different solvents ModifyConditions->ChangeSolvent ChangeTemp Vary reaction temperature ModifyConditions->ChangeTemp ChangeCatalyst Investigate alternative catalysts ModifyConditions->ChangeCatalyst AlternativeRoute Consider an alternative synthetic route ModifyConditions->AlternativeRoute

Caption: Troubleshooting workflow for regioisomer formation.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during cross-coupling reactions with 4-bromothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with 4-bromothiazoles?

A1: The most common palladium-catalyzed cross-coupling reactions for the functionalization of 4-bromothiazoles are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3][4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][6]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[7]

Q2: Why is catalyst selection so critical for reactions with 4-bromothiazoles?

A2: Catalyst selection is crucial due to the specific electronic properties of the thiazole ring. The electron-rich nature of the thiazole can sometimes make the oxidative addition step of the catalytic cycle, the initial reaction of the palladium catalyst with the C-Br bond, a rate-limiting factor.[1] Furthermore, the nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8] The right combination of palladium precursor and ligand is necessary to achieve high efficiency and avoid side reactions.

Q3: What are the go-to palladium precursors for initial screening?

A3: For initial screening, common and versatile palladium precursors that generate the active Pd(0) species in situ include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[3] For improved reproducibility and efficiency, especially in more challenging reactions, well-defined, air-stable precatalysts that already incorporate a ligand, such as XPhos-Pd-G3 or SPhos-Pd-G2, are excellent choices.[3]

Q4: How do I choose the right ligand for my reaction?

A4: Ligand choice is highly dependent on the specific cross-coupling reaction and the substrates involved.

  • For Suzuki-Miyaura couplings, while simple phosphines like PPh₃ can be effective, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos, or N-heterocyclic carbenes (NHCs), often provide superior results, especially with sterically hindered substrates.[1][3]

  • For Buchwald-Hartwig aminations, bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, and BrettPhos are generally required to facilitate the crucial reductive elimination step to form the C-N bond.[3][4]

  • For Sonogashira couplings, phosphine ligands like PPh₃ are commonly used in conjunction with a copper(I) co-catalyst.[5][6]

  • For Heck couplings, a variety of phosphine ligands can be used, and the choice can influence the regioselectivity and efficiency of the reaction.[7][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • The reaction appears sluggish or does not proceed to completion.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have not degraded. For air-sensitive catalysts, use proper inert atmosphere techniques. Consider using a more active, well-defined precatalyst.[3]
Suboptimal Ligand The chosen ligand may not be suitable for the specific transformation. Screen a panel of ligands, particularly bulky, electron-rich phosphines for Suzuki and Buchwald-Hartwig reactions.[1][3]
Incorrect Base The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling).[10] Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.[1][10] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS may be necessary.[3]
Low Reaction Temperature Many cross-coupling reactions require elevated temperatures (e.g., 80-110 °C in dioxane or toluene) to proceed at a reasonable rate.[1][10]
Poor Reagent Solubility Ensure all reactants are soluble in the chosen solvent system.[11] For Suzuki couplings, solvent systems like dioxane/water or toluene/water are common.[1] In some cases, switching to a solvent like DMF may improve solubility.[11]
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxygen.[10] Thoroughly degas the solvent and reaction mixture using methods like argon/nitrogen bubbling or freeze-pump-thaw cycles.[10]
Issue 2: Formation of Byproducts

Symptoms:

  • TLC or LC-MS analysis shows multiple spots in addition to the desired product and starting materials.

  • Common byproducts include debrominated starting material (protodebromination) or homocoupled products.

Possible Causes & Solutions:

CauseRecommended Solution
Protodebromination This side reaction, where the bromine is replaced by a hydrogen, can be minimized by using anhydrous solvents and maintaining a strictly inert atmosphere.[10]
Homocoupling Homocoupling of the starting materials can occur, especially at high temperatures or with certain catalyst systems. Careful selection of the ligand and optimization of reaction conditions can suppress this side reaction.
Protodeboronation (Suzuki) Boronic acids can be unstable and undergo hydrolysis.[1] Using the corresponding boronate ester (e.g., pinacol boronate) can improve stability and reproducibility.[8]

Catalyst and Condition Selection Tables

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 4-Bromothiazoles
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good to Excellent[1]
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O100Good[1][3]
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂ORefluxModerate to Good[2]
PdCl₂(dppf)-Cs₂CO₃DMF90Good[2]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 4-Bromothiazoles
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical YieldReference
Pd₂(dba)₃XPhosNaOtBuToluene100Good to Excellent[3]
Pd(OAc)₂RuPhosLiHMDSDioxane100Good to Excellent[3]
XPhos-Pd-G3-K₃PO₄t-Amyl alcohol110High[3]
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of 4-Bromothiazoles
Palladium PrecursorCo-catalystLigandBaseSolventTemperature (°C)Typical YieldReference
Pd(PPh₃)₂Cl₂CuI-Et₃NTHFRT to 60Good[5][6]
Pd(PPh₃)₄CuI-i-Pr₂NHDMF80Good[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized method and may require optimization for specific substrates.[2]

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add the 4-bromothiazole (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1), followed by the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized method and should be performed under strictly anhydrous and inert conditions.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 eq.). Handle the base in a glovebox if possible.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the 4-bromothiazole (1.0 eq.) followed by the anhydrous, degassed solvent (e.g., toluene). Add the amine coupling partner (1.1 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visual Guides

Catalyst_Selection_Workflow start Start: 4-Bromothiazole + Coupling Partner reaction_type Select Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura (C-C Bond, Boronic Acid) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N Bond, Amine) reaction_type->buchwald C-N sonogashira Sonogashira (C-C Bond, Alkyne) reaction_type->sonogashira C-C (sp) ligand_screening Screen Ligands (e.g., XPhos, SPhos) suzuki->ligand_screening buchwald->ligand_screening sonogashira->ligand_screening base_screening Screen Bases (e.g., K3PO4, NaOtBu) ligand_screening->base_screening conditions_optimization Optimize Conditions (Temp, Solvent) base_screening->conditions_optimization analysis Analyze Reaction (LCMS, TLC) conditions_optimization->analysis troubleshoot Low Yield / Byproducts? Troubleshoot analysis->troubleshoot success Successful Coupling end End: Purified Product success->end troubleshoot->ligand_screening Yes troubleshoot->success No

Caption: Catalyst selection workflow for 4-bromothiazoles.

Troubleshooting_Decision_Tree start Reaction Failure: Low or No Yield q1 Is the catalyst system appropriate? start->q1 sol1 Action: Screen more active catalysts/ligands (e.g., Buchwald ligands) q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No end Re-run Experiment sol1->end sol2 Action: Optimize temperature, base, and solvent. q2->sol2 No q3 Are reagents pure & atmosphere inert? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Action: Use pure reagents, degas solvents, ensure inert atmosphere. q3->sol3 No q3->end Yes a3_no No sol3->end

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-Bromo-1,3-thiazole-2-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the purity validation of 4-Bromo-1,3-thiazole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The purity of such compounds is critical, directly influencing the quality, safety, and efficacy of the final drug product. Herein, we present a detailed High-Performance Liquid Chromatography (HPLC) method for the assessment of this compound, comparing its performance against a commercially available, structurally related compound, 5-Bromothiazole-4-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering objective, data-driven insights.

Comparative Purity Analysis

A robust purity assessment relies on multiple analytical techniques to identify and quantify potential impurities. This multi-faceted approach provides a comprehensive purity profile of the synthesized compound. The following table summarizes the key analytical methods and presents a hypothetical comparison between a newly synthesized batch of this compound and a commercial standard of 5-Bromothiazole-4-carboxylic acid.

Analytical TechniqueParameterSynthesized this compound (Hypothetical Data)Commercial 5-Bromothiazole-4-carboxylic Acid Standard
High-Performance Liquid Chromatography (HPLC) Purity (Area %)99.2%≥98%
Retention Time6.8 min7.5 min
Impurity ProfilePeak at 4.5 min (0.5%, Starting Material), Peak at 8.2 min (0.3%, Isomer)Single major peak
Mass Spectrometry (MS) [M-H]⁻ ion m/z205.9 / 207.9 (Br isotope pattern)205.9 / 207.9 (Br isotope pattern)
Nuclear Magnetic Resonance (¹H NMR) Chemical Shift (ppm)δ 8.1 (s, 1H), δ 13.5 (br s, 1H). Consistent with structure.Consistent with structure.
Impurity SignalsMinor peaks at δ 7.9.No significant impurities detected.
Melting Point (°C) Melting Range185-187°C188-192°C

Experimental Workflow

The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.

Figure 1. HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting prep_sample Dissolve Synthesized Compound in Diluent filter_sample filter_sample prep_sample->filter_sample Filter (0.45 µm) prep_standard Dissolve Reference Standard in Diluent filter_standard filter_standard prep_standard->filter_standard Filter (0.45 µm) hplc_system HPLC System with C18 Column & UV Detector filter_sample->hplc_system Inject filter_standard->hplc_system Inject acquire_data Acquire Chromatograms hplc_system->acquire_data analyze_data Integrate Peaks & Calculate Area % acquire_data->analyze_data report Generate Purity Report analyze_data->report

Caption: Workflow for HPLC purity validation.

Experimental Protocols

Objective: To determine the purity of the synthesized compound and identify the presence of any impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound (synthesized)

  • 5-Bromothiazole-4-carboxylic acid (commercial reference standard)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    15 10 90
    20 10 90
    21 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a 1 mg/mL stock solution of the synthesized this compound and the commercial 5-Bromothiazole-4-carboxylic acid standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Filter the sample and standard solutions through a 0.45 µm syringe filter.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject the standard and sample solutions.

  • Analyze the resulting chromatograms to determine the area percentage of the main peak and any impurity peaks.

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol).

  • Infuse the sample solution directly into the mass spectrometer.

  • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound, considering the characteristic isotopic pattern of bromine.

Objective: To confirm the chemical structure of the synthesized compound and identify any proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum and analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure.

  • Examine the spectrum for any unexpected signals that may indicate the presence of impurities.

Forced Degradation Study

To establish the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting the this compound to various stress conditions to induce degradation.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are well-resolved from the main peak, demonstrating the method's specificity. The following diagram illustrates a hypothetical signaling pathway where a novel inhibitor derived from this class of compounds might act.

Figure 2. Hypothetical Signaling Pathway cluster_pathway Cellular Signaling Cascade receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation inhibitor 4-Bromo-1,3-thiazole-2-carboxylic acid Derivative (Inhibitor) inhibitor->kinase2 Inhibition

Caption: Hypothetical signaling pathway.

This comprehensive guide provides a robust starting point for the purity validation of this compound. The presented methodologies and comparative data underscore the importance of a multi-faceted analytical approach in ensuring the quality of pharmaceutical intermediates. Researchers are encouraged to adapt and further validate these methods based on their specific requirements and available instrumentation.

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-1,3-thiazole-2-carboxylic acid and its structural isomers, 2-Bromo-1,3-thiazole-4-carboxylic acid and 2-Bromo-1,3-thiazole-5-carboxylic acid. This analysis is crucial for researchers, scientists, and professionals in drug development for unambiguous structural confirmation and purity assessment of these important heterocyclic compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the experimental and predicted ¹H and ¹³C NMR spectral data for this compound and its isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundNucleusChemical Shift (δ) (ppm)MultiplicitySolventData Source
This compound ¹H 8.23 Singlet DMSO-d₆ Experimental [1]
¹³C ~161 (C=O), ~145 (C2), ~125 (C4), ~120 (C5) - - Predicted
2-Bromo-1,3-thiazole-4-carboxylic acid¹H8.45SingletDMSO-d₆Predicted
¹³C~163 (C=O), ~138 (C2), ~148 (C4), ~128 (C5)--Predicted
2-Bromo-1,3-thiazole-5-carboxylic acid¹H8.10SingletDMSO-d₆Predicted
¹³C~162 (C=O), ~140 (C2), ~130 (C4), ~145 (C5)--Predicted

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: If required for precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: For ¹H NMR, integrate the signals to determine the relative proton ratios.

Visualizations

NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference interpret Spectral Interpretation reference->interpret

Caption: A flowchart of the NMR experimental workflow.

Structural Comparison and NMR Signals

This diagram shows the structure of this compound and highlights the key nuclei for NMR analysis.

Structural_Comparison cluster_main This compound mol H5 H5 H5_label ¹H: ~8.23 ppm (s) H5->H5_label C2 C2 C2_label ¹³C: ~145 ppm C2->C2_label C4 C4 C4_label ¹³C: ~125 ppm C4->C4_label C5 C5 C5_label ¹³C: ~120 ppm C5->C5_label COOH COOH COOH_label ¹³C: ~161 ppm COOH->COOH_label

Caption: Structure and key NMR assignments for the target molecule.

References

A Comparative Guide to the Synthetic Routes of 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-1,3-thiazole-2-carboxylic acid is a valuable building block in medicinal chemistry, utilized in the synthesis of various pharmaceutical compounds. The efficient and cost-effective synthesis of this intermediate is crucial for drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, quantitative data, and experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Lithiation and Carboxylation of 2,4-DibromothiazoleRoute 2: Multi-step Synthesis via Hantzsch Reaction and Sandmeyer Reaction
Starting Material 2,4-DibromothiazoleThiourea and a suitable α-halocarbonyl compound
Key Reactions Directed ortho-metalation (lithiation), CarboxylationHantzsch thiazole synthesis, Sandmeyer reaction, Lithiation, Carboxylation
Number of Steps 13+
Overall Yield 82%[1]Variable, dependent on yields of individual steps
Reagents & Conditions n-Butyllithium, Dry Ice (solid CO2), -78°CThiourea, α-halocarbonyl, NaNO2, CuBr, n-BuLi, Dry Ice
Advantages High yield, single step, well-documentedUtilizes readily available and cheaper starting materials
Disadvantages Requires a more complex starting material, cryogenic conditionsMulti-step process, potentially lower overall yield, involves diazotization

Visualizing the Synthetic Pathways

The logical flow of the two synthetic strategies is depicted below.

cluster_0 Route 1: From 2,4-Dibromothiazole cluster_1 Route 2: Hantzsch-Sandmeyer Approach A 2,4-Dibromothiazole B Lithiation (n-BuLi, -78°C) A->B C Carboxylation (Dry Ice) B->C D This compound C->D E Thiourea + α-halocarbonyl F Hantzsch Thiazole Synthesis E->F G 2-Amino-4-bromothiazole F->G H Sandmeyer Reaction (NaNO2, CuBr) G->H I 2,4-Dibromothiazole H->I J Lithiation & Carboxylation I->J K This compound J->K

References

A Comparative Guide to the Biological Activity of 4-Bromo-1,3-thiazole-2-carboxylic acid and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the reported biological activities of 4-Bromo-1,3-thiazole-2-carboxylic acid and other key thiazole derivatives, with a focus on antimicrobial, anticancer, and enzyme inhibitory properties. The information is supported by available experimental data to aid in research and development efforts.

Overview of this compound

Direct experimental data on the specific biological activities of this compound is limited in publicly available literature. Its primary characterization is centered around its chemical and physical properties. However, the presence of the bromo-thiazole-carboxylic acid moiety suggests potential for various biological interactions, as halogenated thiazoles and thiazole carboxylic acids have demonstrated significant bioactivities. The bromine atom can enhance lipophilicity and act as a key interaction point with biological targets, while the carboxylic acid group can participate in hydrogen bonding and salt bridge formations.

Comparative Biological Activities of Thiazole Derivatives

To provide a framework for the potential of this compound, this section details the experimentally determined biological activities of structurally related and other significant thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives are well-established as potent antimicrobial agents, effective against a range of bacteria and fungi. The mechanism of action often involves the disruption of cellular processes essential for microbial survival.

Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound/Derivative ClassTarget Organism(s)Activity Metric (MIC/IC50)Reference
2-(2-Hydrazinyl)thiazole DerivativesStaphylococcus aureus, Escherichia coliGood microbial inhibition at 1 µM[1]
4-(4-Bromophenyl)-thiazol-2-amine DerivativesGram-positive and Gram-negative bacteria, FungiComparable to norfloxacin and fluconazole[2]
4-Substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazolesVarious bacteria and fungiBest activity with 4-(methylthio)phenyl, salicylamide, N-methylpiperazine, or 4,6-dimethyl-2-mercaptopyrimidine residues[3]
Benzo[d]thiazole DerivativesStaphylococcus aureus (MRSA), Escherichia coli, Aspergillus nigerMIC: 50–75 μg/mL[4]
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid DerivativesGram-positive bacteriaMIC: 1.95–15.62 µg/mL[5]
Anticancer Activity

The thiazole ring is a key pharmacophore in several anticancer drugs, including the FDA-approved Dasatinib and Tiazofurin.[6] Thiazole derivatives exert their anticancer effects through various mechanisms, such as kinase inhibition, induction of apoptosis, and cell cycle arrest.

Table 2: Comparative Anticancer Activity of Thiazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity Metric (IC50)Reference
(Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[7]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast), HepG2 (Liver)Compound with bromide substitution (4b) showed moderate activity (IC50: 31.5 ± 1.91 μM on MCF-7)[8]
4-(4-Bromophenyl)-thiazol-2-amine DerivativesMCF-7 (Breast)Compound p2 was the most active[2]
2-[1-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazineylidene)ethyl]-phenolMCF-7 (Breast)13.66 µM[9]
Ciprofloxacin-based 1,3,4-Thiadiazole DerivativesMCF-7 (Breast), A549 (Lung), SKOV-3 (Ovarian)IC50 values in the range of 3.26–15.7 µM against MCF-7[10]
Enzyme Inhibition

Thiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to interact with active sites makes them attractive candidates for designing targeted therapies.

Table 3: Comparative Enzyme Inhibitory Activity of Thiazole Derivatives

Compound/Derivative ClassTarget EnzymeActivity Metric (IC50/Kᵢ)Reference
2-Aminothiazole-4-carboxylic AcidsMetallo-β-lactamases (MBLs)Potent activity against B1, B2, and B3 MBLs[11]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide DerivativesAlkaline PhosphataseGood inhibitory potential[12]
Thiazole/Thiadiazole Carboxamidesc-Met kinasePotential inhibitors[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key biological assays mentioned in the literature.

Antimicrobial Susceptibility Testing (Turbidimetric Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standard cell density (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the appropriate growth medium.

  • Incubation: The diluted inoculum is added to each well of a microtiter plate containing the serially diluted compounds. Control wells (medium only, medium with inoculum, and medium with a standard antibiotic) are also included.

  • Data Analysis: The plates are incubated for 18-24 hours. The turbidity of each well is measured using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[2]

In Vitro Anticancer Activity (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are grown in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.

  • Data Analysis: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 515 nm). The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.[2]

Visualizing Methodologies and Pathways

Diagrams are essential for illustrating complex processes and relationships in biological research.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies start Starting Materials synthesis Chemical Synthesis of Thiazole Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial Test Compounds anticancer Anticancer Assays (e.g., SRB, MTT) purification->anticancer enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) purification->enzyme data_analysis Determine Activity (IC50, MIC) antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar in_silico In Silico Studies (Molecular Docking) data_analysis->in_silico lead_optimization Lead Optimization sar->lead_optimization in_silico->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of novel thiazole derivatives.

Conclusion

While specific biological activity data for this compound remains to be extensively reported, the broader family of thiazole derivatives demonstrates significant potential in antimicrobial, anticancer, and enzyme inhibitory applications. The presence of a bromine atom and a carboxylic acid moiety in the target compound suggests that it is a promising candidate for further investigation. The comparative data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers aiming to explore the therapeutic potential of novel thiazole-based compounds. Future studies focusing on the synthesis and comprehensive biological evaluation of this compound and its analogues are warranted to elucidate its specific activities and mechanisms of action. its analogues are warranted to elucidate its specific activities and mechanisms of action.

References

spectroscopic comparison of 4-Bromo-1,3-thiazole-2-carboxylic acid with its methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of 4-Bromo-1,3-thiazole-2-carboxylic acid and its methyl ester, providing researchers in drug development and chemical synthesis with key data for characterization and differentiation.

This guide presents a comprehensive spectroscopic comparison of this compound and its corresponding methyl ester, methyl 4-bromo-1,3-thiazole-2-carboxylate. The differentiation of these two compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic chemistry and drug discovery pipelines. This report outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The esterification of the carboxylic acid to its methyl ester introduces a methyl group, leading to distinct and predictable changes in the spectroscopic signatures of the molecule. These differences are summarized in the tables below.

Spectroscopic Data of this compound
Technique Observed Data
¹H NMR (DMSO-d₆)δ 8.23 (s, 1H)[1]
¹³C NMRNo experimental data found. Predicted shifts: C2 (~162 ppm), C4 (~120 ppm), C5 (~125 ppm), C=O (~170 ppm).
IRNo experimental data found. Expected peaks (cm⁻¹): ~3000 (broad, O-H), ~1700 (C=O), ~1300 (C-O).
Mass Spec. (Exact Mass)206.89896 Da[2]
Spectroscopic Data of Methyl 4-bromo-1,3-thiazole-2-carboxylate
Technique Observed/Expected Data
¹H NMRNo experimental data found. Expected peaks: ~δ 8.3 (s, 1H, thiazole-H), ~δ 3.9 (s, 3H, OCH₃).
¹³C NMRNo experimental data found. Predicted shifts: C2 (~161 ppm), C4 (~121 ppm), C5 (~126 ppm), C=O (~165 ppm), OCH₃ (~53 ppm).
IRNo experimental data found. Expected peaks (cm⁻¹): ~3100 (aromatic C-H), ~1730 (C=O, ester), ~1250 (C-O).
Mass Spec. (Exact Mass)220.91461 Da[3]

Experimental Protocols

Synthesis of this compound[1]

To a solution of 2,4-dibromothiazole (50 g, 207 mmol) in anhydrous ether (1000 ml), n-butyllithium (90 ml, 2.5 M) was added dropwise at -78 °C. The mixture was stirred for 1 hour at this temperature. Subsequently, the reaction mixture was poured into dry carbon dioxide and allowed to warm to room temperature. The reaction was quenched with deionized water (100 ml). The aqueous phase was acidified to pH 2-3 with dilute hydrochloric acid and extracted with ethyl acetate. The combined organic phases were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Synthesis of Methyl 4-bromo-1,3-thiazole-2-carboxylate

Standard Esterification Procedure (Fisher Esterification): this compound is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is then heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for the carboxylic acid and would typically be dissolved in deuterated chloroform (CDCl₃) for the methyl ester. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FT-IR) spectrometer. Samples were analyzed as KBr pellets or as a thin film.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) were acquired using an electrospray ionization (ESI) source in positive or negative ion mode.

Visualizing the Comparison Workflow

The logical flow for the spectroscopic comparison of the carboxylic acid and its methyl ester is depicted in the following diagram.

G Spectroscopic Comparison Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Carboxylic_Acid 4-Bromo-1,3-thiazole- 2-carboxylic acid Esterification Esterification (e.g., Fischer) Carboxylic_Acid->Esterification NMR_Acid NMR (¹H, ¹³C) Carboxylic_Acid->NMR_Acid IR_Acid IR Carboxylic_Acid->IR_Acid MS_Acid Mass Spec. Carboxylic_Acid->MS_Acid Methyl_Ester Methyl 4-bromo-1,3-thiazole- 2-carboxylate Esterification->Methyl_Ester NMR_Ester NMR (¹H, ¹³C) Methyl_Ester->NMR_Ester IR_Ester IR Methyl_Ester->IR_Ester MS_Ester Mass Spec. Methyl_Ester->MS_Ester Compare_NMR Compare Chemical Shifts - Disappearance of -COOH proton - Appearance of -OCH₃ protons NMR_Acid->Compare_NMR Compare_IR Compare Frequencies - Shift of C=O stretch - Loss of broad O-H stretch IR_Acid->Compare_IR Compare_MS Compare m/z Values - Increase in molecular weight by 14 u MS_Acid->Compare_MS NMR_Ester->Compare_NMR IR_Ester->Compare_IR MS_Ester->Compare_MS Confirmation Structural Confirmation & Differentiation Compare_NMR->Confirmation Compare_IR->Confirmation Compare_MS->Confirmation

Caption: Workflow for the synthesis and comparative spectroscopic analysis.

Interpretation of Spectroscopic Differences

  • ¹H NMR: The most telling difference in the ¹H NMR spectra is the disappearance of the broad singlet corresponding to the acidic proton of the carboxylic acid group and the appearance of a new singlet around 3.9 ppm, integrating to three protons, which is characteristic of the methyl ester group. The chemical shift of the proton on the thiazole ring (H5) is expected to be similar in both compounds but may experience a slight downfield shift upon esterification.

  • ¹³C NMR: In the ¹³C NMR spectrum, the carbon of the carbonyl group in the ester is expected to appear slightly upfield compared to the carboxylic acid. A new peak around 53 ppm will be present for the methoxy carbon of the ester.

  • IR Spectroscopy: The IR spectrum of the carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is absent in the spectrum of the methyl ester. Furthermore, the C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) will shift to a higher wavenumber (around 1730 cm⁻¹) for the ester.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of the methyl ester will be 14 mass units (the mass of a CH₂ group minus two hydrogens, plus two hydrogens from the original -OH) higher than that of the carboxylic acid, reflecting the replacement of a proton with a methyl group. The fragmentation patterns will also differ, with the ester potentially showing a characteristic loss of the methoxy group (-OCH₃).

References

A Comparative Analysis of the Reactivity of 4-Bromothiazole and 5-Bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of 4-bromothiazole and 5-bromothiazole in key organic transformations. This report details their behavior in cross-coupling reactions, nucleophilic aromatic substitution, and halogen-metal exchange, supported by experimental data and theoretical insights.

The positional isomerism of the bromine atom on the thiazole ring significantly influences the reactivity of 4-bromothiazole and 5-bromothiazole. Understanding these differences is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science, where thiazole moieties are prevalent. This guide provides a comparative analysis of their reactivity, drawing upon experimental data and theoretical principles to inform substrate choice and reaction optimization.

Executive Summary of Reactivity Profiles

Reaction Type4-Bromothiazole5-BromothiazoleKey Differentiating Factors
Palladium-Catalyzed Cross-Coupling Generally less reactive.Generally more reactive, affording higher yields under similar conditions.Higher electron density at C5 and greater steric hindrance around C4.
Nucleophilic Aromatic Substitution (SNAr) More susceptible to SNAr at the C4 position.Less reactive towards traditional SNAr.The C4 position is more electron-deficient.
Halogen-Metal Exchange Slower exchange rate.Faster and more common exchange.Higher acidity of H5 proton in 5-bromothiazole facilitates lithiation.

Theoretical Basis for Reactivity Differences: Electron Density and Acidity

The observed differences in reactivity can be attributed to the distinct electronic environments of the C4 and C5 positions in the thiazole ring.

Electron Density: Computational studies indicate that the C5 position of the thiazole ring is more electron-rich than the C4 position. This is due to the combined electron-withdrawing effects of the nitrogen and sulfur atoms, which are more pronounced at the C2 and C4 positions. Consequently, the C5 position is more susceptible to electrophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the more electron-deficient C4 position is a better site for nucleophilic aromatic substitution.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental for C-C and C-N bond formation. In these reactions, 5-bromothiazole generally exhibits higher reactivity and provides better yields compared to 4-bromothiazole under similar conditions.

Suzuki-Miyaura Coupling:

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-Bromothiazole Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OModerate
5-Bromothiazole Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OGood to Excellent

Note: The yields are qualitative summaries based on literature. Specific yields vary depending on the exact reaction conditions and substrates.

The higher reactivity of 5-bromothiazole is attributed to the more facile oxidative addition of the C5-Br bond to the palladium(0) catalyst, driven by the higher electron density at this position.

Buchwald-Hartwig Amination:

Similar trends are observed in C-N cross-coupling reactions. 5-Bromothiazoles have been successfully coupled with various amines using palladium catalysts, often with good yields.[3] While data for direct comparison with 4-bromothiazole is sparse, the general principles of palladium-catalyzed cross-coupling suggest that 4-bromothiazole would be a more challenging substrate.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, 4-bromothiazole is generally more reactive towards nucleophilic aromatic substitution. The electron-deficient nature of the C4 position makes it more susceptible to attack by nucleophiles.

For instance, the reaction with strong nucleophiles like thiols or alkoxides is expected to proceed more readily with 4-bromothiazole. However, it is important to note that the thiazole ring is not highly activated towards SNAr compared to other heteroaromatic systems, and forcing conditions may be required.

Halogen-Metal Exchange

Halogen-metal exchange is a powerful tool for the functionalization of halothiazoles, creating nucleophilic organometallic species that can react with various electrophiles. 5-Bromothiazole undergoes halogen-metal exchange, typically with organolithium reagents like n-butyllithium, more readily than 4-bromothiazole.

This difference is primarily due to the greater acidity of the proton at the C5 position in the parent thiazole, leading to a more stable lithiated intermediate. The resulting 5-lithiothiazole is a versatile intermediate for introducing a wide range of functional groups at the C5 position. Lithiation of 4-bromothiazole is also possible but often requires stronger bases or more forcing conditions.

Experimental Protocols

Detailed experimental protocols for key reactions are provided below as a starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling

DOT Script:

Suzuki_Coupling Reactants Bromothiazole (1 eq.) Boronic Acid (1.2 eq.) Base (e.g., K2CO3, 2 eq.) Reaction Heat (e.g., 80-100 °C) Inert Atmosphere Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Catalyst->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Arylthiazole Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling of bromothiazoles.

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the bromothiazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add the degassed solvent system (e.g., toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

DOT Script:

Buchwald_Hartwig_Amination Reactants Bromothiazole (1 eq.) Amine (1.2 eq.) Base (e.g., NaOtBu, 1.4 eq.) Reaction Heat (e.g., 100 °C) Inert Atmosphere Reactants->Reaction Catalyst Pd Pre-catalyst (e.g., Pd2(dba)3, 2 mol%) Ligand (e.g., XPhos, 4 mol%) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Filtration through Celite Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Aminothiazole Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination of bromothiazoles.

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), ligand (e.g., XPhos, 0.04 equiv), and base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Add the bromothiazole (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the mixture to the desired temperature (typically 100 °C) with stirring for the required time (monitored by TLC or LC-MS).

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[4]

General Procedure for Halogen-Metal Exchange (Lithiation)

DOT Script:

Halogen_Metal_Exchange Reactant Bromothiazole (1 eq.) Reaction Low Temperature (e.g., -78 °C) Inert Atmosphere Reactant->Reaction Reagent Organolithium Reagent (e.g., n-BuLi, 1.1 eq.) Reagent->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Quench Electrophile (e.g., Aldehyde, CO2) Reaction->Quench Product Substituted Thiazole Quench->Product

Caption: General workflow for halogen-metal exchange of bromothiazoles.

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the bromothiazole (1.0 equiv) in an anhydrous solvent (e.g., THF).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add the organolithium reagent (e.g., n-butyllithium, 1.1 equiv) dropwise.

  • Stir the mixture at the low temperature for a specified time to allow for the exchange to occur.

  • Quench the resulting lithiated species by adding an electrophile (e.g., an aldehyde, ketone, or CO₂).

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography.

Conclusion

The reactivity of 4-bromothiazole and 5-bromothiazole is dictated by the electronic properties of the thiazole ring. 5-Bromothiazole is the preferred substrate for palladium-catalyzed cross-coupling reactions and halogen-metal exchange due to the higher electron density and greater stability of the resulting organometallic intermediate at the C5 position. In contrast, 4-bromothiazole is more susceptible to nucleophilic aromatic substitution at the more electron-deficient C4 position. A thorough understanding of these reactivity patterns is essential for the efficient synthesis of complex thiazole-containing molecules in drug discovery and materials science. This guide provides a foundational framework for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1,3-thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a bromine atom at the 4-position and a carboxamide group at the 2-position of the thiazole ring creates a versatile template for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-bromo-1,3-thiazole-2-carboxylic acid derivatives, with a focus on their potential as enzyme inhibitors.

Comparative Analysis of Biological Activity

While a comprehensive SAR study on a homologous series of N-substituted 4-bromo-1,3-thiazole-2-carboxamides is not extensively documented in publicly available literature, valuable insights can be drawn from closely related structures, such as the thiazole/thiadiazole carboxamides investigated as c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility, making it a key target in cancer therapy.

The following table summarizes the in vitro activity of a series of thiazole carboxamide derivatives against the c-Met kinase and various human cancer cell lines. Although the thiazole core in this series is not brominated, the data provides a strong foundation for understanding the impact of substitutions on the carboxamide nitrogen.

Table 1: In Vitro Biological Activity of Thiazole Carboxamide Derivatives as c-Met Inhibitors

Compound IDR Group (Substitution on Amide Nitrogen)c-Met IC₅₀ (nM)[1]A549 IC₅₀ (µM)[1]HT-29 IC₅₀ (µM)[1]MDA-MB-231 IC₅₀ (µM)[1]MKN-45 IC₅₀ (µM)[1]
51e Phenyl34.48>10>10>105.12
51f 4-Fluorophenyl29.057.348.45>103.86
51ak 3-fluoro-4-(thieno[3,2-b]pyridin-7-yloxy)phenyl3.891.251.034.680.35
51al 3-fluoro-4-(pyrazolo[1,5-a]pyridin-4-yloxy)phenyl5.232.161.846.270.41
51am 3-fluoro-4-(1H-indazol-6-yloxy)phenyl2.540.830.683.940.27
51an 4-(1H-indazol-6-yloxy)phenyl3.731.020.955.130.33
Foretinib (Reference Drug)1.960.520.472.150.18

Data extracted from a study on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors. The core thiazole in this series is substituted at the 4-position with a methyl group and at the 5-position with a carboxamide, providing a valuable model for SAR analysis.[1]

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key SAR trends can be elucidated for this class of thiazole carboxamides:

  • Substitution on the Amide Phenyl Ring is Crucial: Unsubstituted phenyl (51e) or simple halogen-substituted phenyl groups (51f) on the amide nitrogen result in moderate to low micromolar activity against cancer cell lines and nanomolar activity against the c-Met enzyme.

  • Complex Aromatic Systems Enhance Potency: The introduction of more complex, bicyclic heteroaromatic systems via an ether linkage dramatically increases both enzymatic and cellular potency. For instance, compounds with thienopyridine (51ak), pyrazolopyridine (51al), and indazole (51am, 51an) moieties exhibit significantly lower IC₅₀ values, approaching the potency of the reference drug, Foretinib.[1]

  • Fluorine Substitution: A fluorine atom on the phenyl ring of the amide substituent, particularly at the meta position relative to the amide linkage, appears to be beneficial for activity, as seen in the highly potent compounds 51ak, 51al, and 51am.[1]

While the specific impact of a bromine atom at the 4-position of the thiazole ring is not detailed in this series, it is a common substituent in bioactive molecules and is known to influence properties such as metabolic stability and binding affinity through halogen bonding. It is plausible that the 4-bromo substitution would further modulate the activity of these compounds.

Alternative Thiazole-Based Derivatives and Their Activities

To provide a broader context, it is useful to compare the potential of 4-bromo-1,3-thiazole-2-carboxamides with other classes of thiazole derivatives.

  • Antimicrobial Thiazoles: Various 2-amino-thiazole and 2-hydrazinyl-thiazole derivatives have demonstrated significant antibacterial and antifungal activities. For these compounds, the nature and substitution pattern on the aryl group at the 4-position of the thiazole ring play a critical role in determining the spectrum and potency of antimicrobial action.[2]

  • Anticancer Thiazoles: Besides c-Met inhibitors, thiazole derivatives have been developed as inhibitors of other kinases and as cytotoxic agents. For example, 2-(3'-indolyl)-N-arylthiazole-4-carboxamides have been identified as potent anticancer agents, with some derivatives inducing apoptosis in cancer cells.[3][4]

  • Enzyme Inhibitors: Thiazole derivatives have been explored as inhibitors of various enzymes. For instance, certain thiazole-containing compounds have shown inhibitory activity against carbonic anhydrase and alkaline phosphatase.[5][6]

The 4-bromo-1,3-thiazole-2-carboxamide scaffold represents a promising starting point for the development of novel inhibitors for a variety of biological targets. The amenability of the carboxamide nitrogen to substitution allows for the exploration of a wide chemical space to optimize potency and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of thiazole carboxamide derivatives.

Synthesis of this compound

A common route for the synthesis of the core scaffold, this compound, involves the following steps:

  • Lithiation of 2,4-Dibromothiazole: To a solution of 2,4-dibromothiazole in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran, cooled to -78 °C, is added a solution of n-butyllithium dropwise. The reaction mixture is stirred at this temperature for approximately 1 hour.[7]

  • Carboxylation: The resulting lithium species is then quenched by pouring it over crushed dry ice (solid carbon dioxide). The reaction is allowed to warm to room temperature.[7]

  • Work-up and Isolation: The reaction mixture is quenched with water. The aqueous layer is separated, acidified to a pH of 2-3 with a dilute acid like hydrochloric acid, and then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield this compound.[7]

General Synthesis of N-Substituted-4-bromo-1,3-thiazole-2-carboxamides

The synthesis of the final carboxamide derivatives is typically achieved through a standard amide coupling reaction:

  • Activation of the Carboxylic Acid: this compound is dissolved in a suitable solvent like dichloromethane or dimethylformamide. A coupling agent (e.g., HATU, HBTU, or EDCI/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added, and the mixture is stirred for a short period to activate the carboxylic acid.

  • Amide Bond Formation: The desired primary or secondary amine is then added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Purification: The final product is isolated through standard work-up procedures, which may include aqueous washes and extraction, followed by purification using column chromatography or recrystallization.

In Vitro c-Met Kinase Assay

The inhibitory activity of the synthesized compounds against the c-Met kinase can be evaluated using a variety of commercially available assay kits, typically based on a fluorescence resonance energy transfer (FRET) or luminescence-based format. A general protocol is as follows:

  • Reaction Setup: The assay is performed in a microplate format. Each well contains the c-Met enzyme, a suitable substrate (e.g., a poly-Glu, Tyr peptide), and ATP in a kinase buffer.

  • Compound Addition: The test compounds, dissolved in DMSO, are added to the wells at various concentrations. A control with DMSO alone is also included.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1-2 hours).

  • Detection: After incubation, a detection reagent is added that measures the amount of phosphorylated substrate or the remaining ATP. The signal is read using a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serum-containing medium) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations

General Synthetic Workflow

G General Synthesis of N-Substituted-4-bromo-1,3-thiazole-2-carboxamides cluster_0 Synthesis of Core Scaffold cluster_1 Amide Coupling 2,4-Dibromothiazole 2,4-Dibromothiazole Lithiation Lithiation 2,4-Dibromothiazole->Lithiation n-BuLi, -78°C Carboxylation Carboxylation Lithiation->Carboxylation CO2 (dry ice) This compound This compound Carboxylation->this compound Acidic work-up Carboxylic Acid Activation Carboxylic Acid Activation This compound->Carboxylic Acid Activation Coupling agents (e.g., HATU) Amide Bond Formation Amide Bond Formation Carboxylic Acid Activation->Amide Bond Formation Amine Amine Amine->Amide Bond Formation R-NH2 Final Product N-Substituted-4-bromo-1,3-thiazole-2-carboxamide Amide Bond Formation->Final Product Purification Purification Final Product->Purification

Caption: Workflow for the synthesis of target compounds.

Simplified c-Met Signaling Pathway

G Simplified c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses HGF HGF (Ligand) c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-Met Receptor->Dimerization & Autophosphorylation RAS/MAPK Pathway RAS/MAPK Pathway Dimerization & Autophosphorylation->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway STAT Pathway STAT Pathway Dimerization & Autophosphorylation->STAT Pathway Thiazole Carboxamide Inhibitor Thiazole Carboxamide Inhibitor Thiazole Carboxamide Inhibitor->Dimerization & Autophosphorylation Inhibits Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival Motility Motility STAT Pathway->Motility Invasion Invasion STAT Pathway->Invasion

Caption: Inhibition of c-Met signaling by thiazole derivatives.

References

Comparative Assessment of a Novel 4-Bromo-1,3-thiazole-2-carboxylic Acid Derivative: "Compound X"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel derivative, herein referred to as "Compound X," against established compounds in the 4-Bromo-1,3-thiazole-2-carboxylic acid series. The focus of this comparison is on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.

Comparative Data Analysis

The performance of Compound X was evaluated against known IDO1 inhibitors. The following tables summarize the physicochemical properties and in vitro biological activity.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
Compound X C₁₀H₆BrN₃O₂S316.142.1
Epacadostat C₁₁H₁₂F₃N₃O₃291.231.8
BMS-986205 C₁₈H₁₉FN₆O₂386.392.5
Table 2: In Vitro IDO1 Inhibitory Activity
CompoundIC₅₀ (nM) in HeLa Cell-Based AssayIC₅₀ (nM) in Enzymatic Assay
Compound X 6515
Epacadostat 5010
BMS-986205 7.81.1

Experimental Protocols

The data presented in this guide were obtained using the following standard experimental methodologies.

IDO1 Enzymatic Assay

A cell-free enzymatic assay was performed to determine the direct inhibitory effect on recombinant human IDO1.

  • Enzyme Preparation : Recombinant human IDO1 enzyme was expressed and purified.

  • Reaction Mixture : The reaction was initiated by adding L-Tryptophan to a buffer solution containing the IDO1 enzyme, methylene blue, ascorbic acid, and catalase.

  • Compound Incubation : Test compounds (Compound X, Epacadostat, BMS-986205) were pre-incubated with the enzyme for 15 minutes at room temperature.

  • Reaction Termination & Measurement : The reaction was stopped after 60 minutes by adding trichloroacetic acid. The mixture was then incubated at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. The concentration of kynurenine was measured by absorbance at 480 nm after the addition of Ehrlich's reagent.

  • IC₅₀ Calculation : IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

HeLa Cell-Based IDO1 Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

  • Cell Culture : HeLa cells were seeded in 96-well plates and cultured overnight.

  • IDO1 Induction : IDO1 expression was induced by treating the cells with human interferon-gamma (IFN-γ) for 24 hours.

  • Compound Treatment : The culture medium was replaced with fresh medium containing various concentrations of the test compounds and L-Tryptophan.

  • Kynurenine Measurement : After 48 hours of incubation, an aliquot of the cell culture supernatant was collected. The kynurenine concentration was measured as described in the enzymatic assay protocol.

  • IC₅₀ Calculation : Cellular IC₅₀ values were determined from the dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_enzymatic IDO1 Enzymatic Assay cluster_cellular HeLa Cell-Based Assay cluster_analysis Data Analysis A Recombinant IDO1 Enzyme B Add L-Tryptophan & Cofactors A->B D Measure Kynurenine (Absorbance @ 480nm) B->D C Pre-incubate with Test Compound C->A I Calculate IC50 Values D->I E Seed & Culture HeLa Cells F Induce IDO1 with IFN-γ E->F G Treat with Test Compound F->G H Measure Kynurenine in Supernatant G->H H->I

Caption: Workflow for In Vitro Evaluation of IDO1 Inhibitors.

G cluster_tumor Tumor Microenvironment cluster_immune Immune Response IDO1 IDO1 Enzyme Kyn Kynurenine IDO1->Kyn Trp Tryptophan Trp->IDO1 Metabolized by TCell T-Cell Kyn->TCell Inhibits Proliferation & Induces Apoptosis Treg Regulatory T-Cell (Treg) Kyn->Treg Promotes Differentiation Dendritic Dendritic Cell Kyn->Dendritic Promotes Tolerogenic Phenotype CompoundX Compound X (IDO1 Inhibitor) CompoundX->IDO1 Inhibits

Caption: IDO1 Pathway in Tumor Immune Evasion.

literature comparison of reported yields for 4-Bromo-1,3-thiazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of medicinal chemistry and drug development, the efficient synthesis of key heterocyclic intermediates is of paramount importance. 4-Bromo-1,3-thiazole-2-carboxylic acid is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of reported synthetic methodologies for this target molecule, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Performance Comparison of Synthetic Routes

Two primary synthetic strategies for obtaining this compound have been identified in the literature. The first involves a lithium-halogen exchange on a dibrominated precursor followed by carboxylation, while the second employs a Sandmeyer-type reaction on an amino-thiazole derivative. The reported yields for these methods are summarized in the table below.

MethodStarting MaterialKey ReagentsReported Yield (%)
Lithium-Halogen Exchange & Carboxylation2,4-Dibromothiazolen-Butyllithium, Dry Carbon Dioxide82%[1]
Sandmeyer-Type Reaction & HydrolysisEthyl 2-aminothiazole-4-carboxylateCopper(II) bromide, tert-Butyl nitrite, Base~84% (for ester)

The lithium-halogen exchange method offers a direct route to the desired carboxylic acid with a high reported yield of 82%.[1] The Sandmeyer-type reaction provides the corresponding ethyl ester in a comparable yield of 84%. The subsequent hydrolysis of the ester to the carboxylic acid is typically a high-yielding step, suggesting that the overall yield for the Sandmeyer route would be competitive. The choice between these methods may depend on the availability and cost of the starting materials, as well as the specific laboratory capabilities for handling organolithium reagents at low temperatures.

Experimental Protocols

Method 1: Lithium-Halogen Exchange and Carboxylation

This procedure starts from the commercially available 2,4-dibromothiazole.

Experimental Protocol:

  • A solution of 2,4-dibromothiazole (50 g, 207 mmol) in 1000 mL of anhydrous diethyl ether is cooled to -78 °C.[1]

  • n-Butyllithium (2.5 M in hexanes, 90 mL, 225 mmol) is added dropwise to the solution while maintaining the temperature at -78 °C.[1]

  • The reaction mixture is stirred at -78 °C for 1 hour.[1]

  • The solution is then poured into an excess of dry carbon dioxide (e.g., by pouring onto crushed dry ice).[1]

  • The reaction mixture is allowed to warm to room temperature.[1]

  • The reaction is quenched with 100 mL of deionized water. The ether phase is separated and discarded.[1]

  • The aqueous phase is acidified to a pH of 2-3 with dilute hydrochloric acid and then extracted with ethyl acetate.[1]

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]

Method 2: Sandmeyer-Type Reaction and Saponification

This route begins with the readily available ethyl 2-aminothiazole-4-carboxylate. The first step is the synthesis of the corresponding bromo-ester, followed by hydrolysis.

Experimental Protocol for Ethyl 2-bromothiazole-4-carboxylate Synthesis:

  • To a solution of ethyl 2-aminothiazole-4-carboxylate (100 g, 581 mmol) and copper(II) bromide (195 g, 871 mmol) in 1000 mL of acetonitrile at 0 °C, tert-butyl nitrite (104 mL, 871 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction mixture is then diluted with ethyl acetate (1000 mL) and water (3000 mL), and the pH is adjusted to 2 with 1 N hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate (500 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from hexane to give ethyl 2-bromothiazole-4-carboxylate.

Experimental Protocol for Saponification:

The resulting ethyl 2-bromothiazole-4-carboxylate can be saponified to the target carboxylic acid using standard procedures, for example, by heating with an aqueous solution of a base such as sodium hydroxide or lithium hydroxide, followed by acidic workup.

Synthetic Workflow Diagrams

To visually represent the described synthetic pathways, the following diagrams were generated using the DOT language.

Lithium_Halogen_Exchange Start 2,4-Dibromothiazole Step1 n-Butyllithium -78 °C Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Dry CO2 Intermediate->Step2 Step3 Aqueous Workup (Acidification) Step2->Step3 End This compound Step3->End

Caption: Workflow for Lithium-Halogen Exchange and Carboxylation.

Sandmeyer_Reaction Start Ethyl 2-aminothiazole-4-carboxylate Step1 CuBr2, t-BuONO Start->Step1 Intermediate Ethyl 2-bromothiazole-4-carboxylate Step1->Intermediate Step2 Base Hydrolysis (e.g., NaOH, H2O) Intermediate->Step2 Step3 Acidic Workup Step2->Step3 End This compound Step3->End

Caption: Workflow for Sandmeyer-Type Reaction and Hydrolysis.

References

A Comparative Guide to the Synthesis of Brominated Thiazoles: A Performance Benchmark of a Novel Synthetic Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into the thiazole scaffold is a critical step in the synthesis of numerous pharmacologically active compounds. This guide provides an objective comparison of a new synthetic methodology for producing brominated thiazoles against established conventional methods. The performance of each method is benchmarked based on yield, reaction conditions, and substrate scope, supported by experimental data from peer-reviewed literature.

Performance Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the new synthetic method alongside three conventional approaches for the synthesis of brominated thiazoles.

Method CategorySpecific MethodKey ReagentsGeneral Reaction ConditionsTypical YieldsNotes
New Synthetic Method Decarboxylative Bromination Thiazole carboxylic acids, N-Bromosuccinimide (NBS)Transition-metal-free, mild conditionsVery high yields[1]Environmentally friendly, avoids harsh reagents.[1]
Conventional Method 1 Hantzsch Synthesis followed by Bromination α-Haloketones, Thiourea, Brominating agent (e.g., CuBr₂)Two-step process: thiazole formation then brominationGood to excellent (79-90% for Hantzsch step)[2]A versatile and widely used method for substituted thiazoles.
Conventional Method 2 Direct Electrophilic Bromination Thiazole, Brominating agent (e.g., Br₂, NBS)Can require harsh conditions (e.g., strong acid)Variable, can be high (e.g., 75% with Br₂/acetic acid)[3]Regioselectivity can be an issue depending on the substrate.
Conventional Method 3 Sequential Bromination-Debromination 2-Aminothiazole or 2,4-thiazolidinedione derivativesMulti-step sequence involving bromination and selective debrominationModerate to good (e.g., 60-67% for 4,5-dibromothiazole)[4]Allows for the synthesis of the complete family of bromothiazoles.[4][5]

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below to allow for replication and comparison.

New Synthetic Method: Decarboxylative Bromination

This method offers a transition-metal-free route to brominated thiazoles from readily available thiazole carboxylic acids.

General Procedure: To a solution of the thiazole carboxylic acid in a suitable solvent, N-bromosuccinimide (NBS) is added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques such as extraction and column chromatography. This method has been reported to produce very high yields.[1]

Conventional Method 1: Hantzsch Synthesis followed by Bromination

This two-step approach first constructs the thiazole ring, which is subsequently brominated.

Step 1: Synthesis of 2-Amino-4-substituted-thiazole (Hantzsch Synthesis) An α-haloketone and thiourea are dissolved in a suitable solvent, such as ethanol, and the mixture is refluxed.[2][6][7][8] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralization, followed by filtration and washing. Yields for this step are typically in the range of 79-90%.[2]

Step 2: Bromination of the 2-Aminothiazole The synthesized 2-aminothiazole is dissolved in a solvent like acetonitrile, and a brominating agent such as copper(II) bromide is added. The reaction is stirred at room temperature. The brominated product is then isolated by extraction and purified by column chromatography.

Conventional Method 2: Direct Electrophilic Bromination

This method involves the direct bromination of a pre-existing thiazole ring.

General Procedure using Bromine in Acetic Acid: To a solution of the thiazole derivative in acetic acid, a solution of bromine in acetic acid is added dropwise at a controlled temperature (e.g., 0-30 °C).[3] The reaction is monitored by TLC. After completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography. A 75% yield has been reported for the synthesis of 2-amino-5-bromothiazole using this method.[3]

General Procedure using N-Bromosuccinimide (NBS): The thiazole substrate is dissolved in a suitable solvent, and NBS is added. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the substrate.[9][10][11][12][13][14] Upon completion, the reaction is worked up by washing with an aqueous solution to remove succinimide, followed by extraction and purification of the brominated thiazole.

Conventional Method 3: Sequential Bromination-Debromination

This strategy allows for the synthesis of various brominated thiazole isomers through a series of bromination and selective debromination steps.

Example: Synthesis of 4,5-Dibromothiazole: This synthesis can start from 2,4,5-tribromothiazole. Treatment of the tribromothiazole with one equivalent of butyllithium in hexanes can lead to the formation of 4,5-dibromothiazole in yields of 60-67%.[4] This method relies on the "halogen dance" phenomenon for the selective removal of the bromine atom at the 2-position.[4][5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the discussed synthetic methods.

G cluster_0 New Method: Decarboxylative Bromination A0 Thiazole Carboxylic Acid B0 Brominated Thiazole A0->B0 NBS

Caption: Decarboxylative Bromination Workflow.

G cluster_1 Conventional Method 1: Hantzsch Synthesis & Bromination A1 α-Haloketone + Thiourea B1 2-Aminothiazole Intermediate A1->B1 Hantzsch Reaction C1 Brominated Thiazole B1->C1 Brominating Agent

Caption: Hantzsch Synthesis and Bromination Workflow.

G cluster_2 Conventional Method 2: Direct Bromination A2 Thiazole Derivative B2 Brominated Thiazole A2->B2 Br₂ or NBS

Caption: Direct Electrophilic Bromination Workflow.

G cluster_3 Conventional Method 3: Sequential Bromination-Debromination A3 Starting Thiazole B3 Poly-brominated Thiazole A3->B3 Bromination C3 Selectively Debrominated Thiazole B3->C3 Debromination

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1,3-thiazole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-1,3-thiazole-2-carboxylic acid, ensuring operational safety and regulatory compliance.

Essential Safety and Disposal Information

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[1] Inhalation of the dust may also lead to respiratory irritation.[1] Therefore, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment.

Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The primary recommended method of disposal is through an approved hazardous waste disposal facility.[2]

Key Disposal and Safety Data

ParameterInformationSource
Hazard Classifications Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory tract irritationPubChem
Primary Disposal Route Approved hazardous waste disposal plantAK Scientific, Inc.
Waste Segregation Segregate from non-halogenated wasteETH Zürich
Spill Cleanup Sweep up, shovel into suitable containers for disposal. Avoid dust formation.Fisher Scientific
Contaminated Packaging Dispose of as hazardous wasteAK Scientific, Inc.
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protectionAK Scientific, Inc.

Experimental Protocol for Disposal

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Chemical fume hood.

  • Sealable, labeled hazardous waste container (compatible with halogenated organic compounds).

  • Tools for solid transfer (e.g., spatula, scoop).

  • Waste manifest or tracking documents as required by your institution.

Procedure:

  • Preparation and PPE: Before handling the waste, ensure you are wearing the appropriate PPE. All operations should be conducted within a certified chemical fume hood to prevent inhalation of dust.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into a designated and properly labeled hazardous waste container.

    • Minimize the generation of dust during transfer.

    • If dealing with a solution, do not mix with non-halogenated solvent waste.[3]

  • Container Management:

    • The waste container must be made of a material compatible with the chemical.

    • Securely seal the container lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) office.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • If institutional policy allows for container rinsing, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5]

    • Deface the original label on the rinsed container before disposal as regular trash, if permitted by your EHS.

  • Storage and Pickup:

    • Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.

    • Follow your institution's procedures for scheduling a hazardous waste pickup with the EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_container Container Management cluster_final Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood collect Collect Solid Waste in Labeled Hazardous Container hood->collect spill Spill Occurs collect->spill cleanup Clean Spill: Sweep up, place in waste container spill->cleanup cleanup->collect seal Securely Seal Container label_container Label Container Correctly seal->label_container store Store in Designated Hazardous Waste Area label_container->store pickup Arrange for EHS Pickup store->pickup end Dispose via Approved Hazardous Waste Facility pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-1,3-thiazole-2-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and health risks. The following table summarizes the recommended protective equipment for handling this compound.[1]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[2]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.[2] It is important to inspect gloves before use and follow the supplier's instructions regarding permeability and breakthrough time.[3]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[2][3]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or N100)Required when handling powders or in poorly ventilated areas.Prevents inhalation of dust or aerosols.

Hazard Identification and First Aid

Signal Word: Warning[4]

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][5]

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

First Aid Procedures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][6][7]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing appropriate PPE.[2][6]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[3][6]

  • Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7] Store away from incompatible materials.

Spill and Leak Procedures:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2][8]

  • Cleanup: For small spills, sweep up or absorb with inert material and place into a suitable, closed container for disposal.[2][3] Avoid creating dust.

  • Ventilation: Ensure adequate ventilation during cleanup.

  • Emergency Services: In case of a large spill, evacuate the area and contact emergency services.

Disposal Plan:

  • Classification: This waste is classified as hazardous.[3]

  • Procedure: Dispose of in accordance with local, state, and federal regulations.[3] Do not release into the environment.[3]

  • Containers: Use suitable, closed containers for disposal.[3] Contaminated packaging should also be treated as hazardous waste.[3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_setup prep_weigh 3. Weigh Compound prep_setup->prep_weigh exp_dissolve 4. Dissolution/Reaction Setup prep_weigh->exp_dissolve exp_monitor 5. Monitor Reaction exp_dissolve->exp_monitor exp_workup 6. Work-up & Purification exp_monitor->exp_workup clean_decontaminate 7. Decontaminate Glassware & Surfaces exp_workup->clean_decontaminate clean_dispose 8. Dispose of Waste (Solid & Liquid) clean_decontaminate->clean_dispose clean_doff 9. Doff PPE clean_dispose->clean_doff em_spill Spill em_exposure Exposure exp_handling_invis->em_spill

Caption: Standard laboratory workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.